Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-7(10)13-8(12-6)3-4-11-13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOUEGUVGJXUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=NN2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494480 | |
| Record name | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61098-37-1 | |
| Record name | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61098-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine core is a prominent feature in a variety of biologically active compounds, including those with potential applications in oncology and the treatment of neurodegenerative diseases.[1] This document details the chemical reactions, experimental procedures, and relevant data for the synthesis of this compound.
Core Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the pyrazolo[1,5-a]pyrimidine heterocyclic system via a cyclocondensation reaction. This is followed by a chlorination step to introduce the chloro group at the 7-position.
Step 1: Synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate
The initial step is the formation of the core heterocyclic structure. This is accomplished through the reaction of 3-aminopyrazole with diethyl ethoxymethylenemalonate (EMME). This reaction is a classic example of a cyclocondensation to form the fused pyrimidine ring.
Reaction Scheme:
Step 2: Chlorination of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate
The second step involves the conversion of the 7-hydroxy group to a 7-chloro group. This is a standard transformation for heteroaromatic hydroxyl compounds and is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3][4]
Reaction Scheme:
Experimental Protocols
The following are detailed experimental protocols for the two key steps in the synthesis of this compound.
Protocol 1: Synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate
This protocol is based on established methods for the cyclocondensation of 3-aminopyrazoles with diethyl ethoxymethylenemalonate.[5][6]
Materials:
-
3-Aminopyrazole
-
Diethyl ethoxymethylenemalonate (EMME)
-
Ethanol
-
Dowtherm A (optional, for high-temperature reactions)
Procedure:
-
A mixture of 3-aminopyrazole (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is prepared in a suitable solvent, typically ethanol.
-
The reaction mixture is heated to reflux for a period of 4 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For less reactive substrates, a higher boiling point solvent such as Dowtherm A can be used, with the reaction temperature maintained at approximately 200-220 °C.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The product often precipitates out of the solution upon cooling. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate.
Protocol 2: Synthesis of this compound
This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines using phosphorus oxychloride.[7][8]
Materials:
-
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or Pyridine (optional, as a base)
-
Dichloromethane (DCM)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate (1 equivalent) is suspended in an excess of phosphorus oxychloride (5-10 equivalents).
-
A catalytic amount of N,N-dimethylaniline or pyridine can be added to facilitate the reaction.
-
The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 2 to 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously quenched by the slow addition of ice-water.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound and its precursor. Please note that yields can vary depending on the specific reaction conditions and scale.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Reference |
| Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate | C₉H₉N₃O₃ | 207.19 | 70-85 | >300 | [9] |
| This compound | C₉H₈ClN₃O₂ | 225.63 | 60-95 | Not specified | [10][11] |
Visualizations
Synthesis Pathway Diagram
References
- 1. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS#: 1224944-77-7 [m.chemicalbook.com]
- 9. usbio.net [usbio.net]
- 10. Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | C9H8ClN3O2 | CID 10489397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of pyrazolo[1,5-a]pyrimidine derivatives for potential therapeutic applications.
Chemical Identity and Structure
This compound is a substituted bicyclic heteroaromatic compound. Its core structure consists of a pyrazole ring fused to a pyrimidine ring. The molecule is further functionalized with a chlorine atom at the 7-position and an ethyl carboxylate group at the 5-position.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 61098-37-1[1][2] |
| Molecular Formula | C₉H₈ClN₃O₂[1][2] |
| Molecular Weight | 225.63 g/mol [1][2] |
| Canonical SMILES | O=C(OCC)C1=NC2=CC=NN2C(Cl)=C1[1] |
| InChI | 1S/C9H8ClN3O2/c1-2-15-9(14)6-5-7(10)13-8(12-6)3-4-11-13/h3-5H,2H2,1H3[3] |
| InChIKey | XZOUEGUVGJXUHL-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The available data for this compound are summarized below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid | [3] |
| Melting Point | 102.5 - 104 °C | [4] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage Conditions | Inert atmosphere, 2-8°C or 4°C | [1][3] |
Experimental Protocols
A plausible synthetic route for this compound could involve the reaction of a suitable 3-aminopyrazole precursor with a derivative of ethyl 2-formyl-3-oxobutanoate, followed by chlorination. The workflow for such a generalized synthesis is depicted below.
Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyrimidine-5-carboxylates.
Spectral Data
Specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature. For unambiguous structure confirmation, it is essential to acquire and analyze this data.
Biological Activity and Signaling Pathways
While there is no specific biological activity reported for this compound, the pyrazolo[1,5-a]pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of this scaffold have been reported to exhibit a wide range of therapeutic properties, including acting as kinase inhibitors, which are crucial in cancer therapy.
The general mechanism of action for many pyrazolo[1,5-a]pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby inhibiting its catalytic activity and downstream signaling. This interruption of signaling pathways can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Caption: Generalized signaling pathway of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Safety Information
Based on available safety data sheets, this compound is associated with the following hazards:
Table 3: Hazard and Precautionary Statements
| Type | Code | Description |
| Hazard Statements | H302 | Harmful if swallowed[1][2] |
| H315 | Causes skin irritation[1][2] | |
| H319 | Causes serious eye irritation[1][2] | |
| H332 | Harmful if inhaled[1][2] | |
| H335 | May cause respiratory irritation | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[1][2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection[1][2] | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician[1][2] |
It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
This compound is a compound with potential for further investigation in drug discovery, given the established biological importance of the pyrazolo[1,5-a]pyrimidine scaffold. This guide summarizes the currently available physicochemical data. Further research is required to fully characterize this molecule, including detailed solubility studies, acquisition of spectral data, and evaluation of its specific biological activities. The information provided herein should serve as a solid foundation for researchers to design and execute further studies on this promising compound.
References
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific isomer in published literature, this guide combines confirmed identifiers with generalized experimental methodologies for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.
Chemical Identifiers and Properties
This compound is a substituted pyrazolopyrimidine. The core structure is a fusion of pyrazole and pyrimidine rings, which is a common scaffold in biologically active molecules. The specific placement of the chloro and ethyl carboxylate groups at positions 7 and 5 respectively is crucial for its chemical reactivity and potential biological interactions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 61098-37-1 | [1] |
| Molecular Formula | C₉H₈ClN₃O₂ | [1] |
| Molecular Weight | 225.63 g/mol | [1] |
| SMILES | O=C(OCC)C1=NC2=CC=NN2C(Cl)=C1 | [1] |
| Synonyms | 7-Chloro-5-ethoxycarbonylpyrazolo[1,5-a]pyrimidine | [1] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Notes |
| Storage Temperature | 4 °C | [1] |
| Hazard Statements | H302, H315, H319, H332 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled.[1] |
| Precautionary Statements | P261, P280, P301+P310 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] |
Experimental Protocols: Synthesis
General Synthetic Workflow:
The synthesis can be envisioned as a two-step process:
-
Formation of the Pyrazolo[1,5-a]pyrimidin-7-ol Core: This step typically involves the reaction of a 3-aminopyrazole with an ethyl ester of a β-ketoacid or a related 1,3-bielectrophilic species.
-
Chlorination: The resulting hydroxyl group at the 7-position is then converted to a chloro group, often using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]
References
- 1. achmem.com [achmem.com]
- 2. Synthesis and antifungal properties of certain 7-alkylaminopyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation for heterocyclic systems.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.8 - 8.6 | Doublet | 1H | H6 |
| ~8.4 - 8.2 | Doublet | 1H | H2 |
| ~7.2 - 7.0 | Doublet | 1H | H3 |
| ~4.4 - 4.2 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4 - 1.2 | Triplet | 3H | -OCH₂CH₃ |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 160 | C=O (ester) |
| ~155 - 150 | C7 |
| ~150 - 145 | C5 |
| ~145 - 140 | C8a |
| ~135 - 130 | C2 |
| ~115 - 110 | C6 |
| ~100 - 95 | C3 |
| ~62 - 60 | -OCH₂CH₃ |
| ~15 - 14 | -OCH₂CH₃ |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 - 2900 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1730 - 1710 | Strong | C=O stretch (ester) |
| ~1620 - 1580 | Medium-Strong | C=N and C=C stretch (ring) |
| ~1300 - 1200 | Strong | C-O stretch (ester) |
| ~800 - 700 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 225/227 | [M]⁺, [M+2]⁺ (presence of Chlorine) |
| 196/198 | [M - C₂H₅]⁺ |
| 180/182 | [M - OC₂H₅]⁺ |
| 152/154 | [M - COOC₂H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for solid heterocyclic compounds and may require optimization for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for ¹H).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-180 ppm for ¹³C).
-
A larger number of scans will be required to obtain a good signal-to-noise ratio (typically 1024 or more).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The number of scans can be varied to improve the signal-to-noise ratio (e.g., 16 or 32 scans).
-
The final spectrum is presented as absorbance or transmittance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Sample Preparation (for EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet.
Data Acquisition (EI):
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
The mass spectrum is recorded, showing the relative abundance of each ion.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.
Caption: Relationship between spectroscopic data and structural information.
An In-depth Technical Guide on the Crystal Structure of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, the specific crystal structure of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate has not been publicly deposited in crystallographic databases. This guide provides a representative analysis based on the crystal structure of a closely related compound, alongside detailed, plausible experimental protocols for its synthesis and crystallographic determination. The biological context is provided based on the known activities of the pyrazolo[1,5-a]pyrimidine scaffold.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold are known to exhibit a range of therapeutic properties, including acting as inhibitors of protein kinases, which are crucial targets in oncology and other diseases.[2][3] Notably, compounds with this core structure have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle.[3][4] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
This technical guide provides a comprehensive overview of the anticipated crystal structure of this compound, detailed experimental protocols for its characterization, and an illustrative representation of its potential biological mechanism of action.
Quantitative Crystallographic Data (Illustrative Example)
The following tables summarize the crystallographic data for a structurally related pyrazolo[1,5-a]pyrimidine derivative. This data serves as a representative example of what could be expected for the title compound.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₉H₈ClN₃O₂ (for the title compound) |
| Formula Weight | 225.63 g/mol [5] |
| Crystal System | Monoclinic (example) |
| Space Group | P2₁/c (example) |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 (example) |
| Calculated Density (g/cm³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal Size (mm³) | Value |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 100(2) |
| θ range for data collection (°) | Value |
| Index ranges | h, k, l ranges |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Completeness to θ = 25.242° | >99.0 % |
| Data / restraints / parameters | Values |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Largest diff. peak and hole (e.Å⁻³) | Values |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Illustrative)
| Bond | Length (Å) | Angle | Degrees (°) |
| Cl(1)-C(7) | Value | C(6)-C(7)-N(8) | Value |
| N(1)-N(2) | Value | C(3a)-N(4)-C(5) | Value |
| N(1)-C(7a) | Value | C(6)-C(5)-N(4) | Value |
| C(5)-C(6) | Value | O(1)-C(9)-O(2) | Value |
| C(9)-O(1) | Value | C(10)-O(2)-C(9) | Value |
| C(9)-O(2) | Value |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for the title compound involves the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-dielectrophile. A general procedure is outlined below:
-
Starting Materials: 3-Amino-4-cyanopyrazole and ethyl acetoacetate.
-
Reaction: A mixture of 3-amino-4-cyanopyrazole and ethyl acetoacetate is heated in a suitable solvent, such as ethanol, in the presence of a catalytic amount of a base (e.g., piperidine or sodium ethoxide).
-
Cyclization: The initial condensation product undergoes intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine ring system.
-
Chlorination: The resulting 7-hydroxypyrazolo[1,5-a]pyrimidine intermediate is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product, this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Single-Crystal Growth
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.
-
Solvent Selection: A range of solvents and solvent mixtures (e.g., dichloromethane/hexane, ethyl acetate/hexane, acetone/water) should be screened to find conditions that yield high-quality crystals.
-
Procedure: A saturated solution of the compound is prepared in the chosen solvent at a slightly elevated temperature. The solution is then filtered to remove any insoluble impurities and left undisturbed in a loosely covered container at room temperature. Slow evaporation of the solvent over several days to weeks should afford single crystals.
Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil).[6]
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.[7] A series of diffraction images are collected as the crystal is rotated.[8]
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.[9]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and crystallographic analysis.
Illustrative Signaling Pathway: CDK Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), which are central to cell cycle regulation.[3] The following diagram illustrates a simplified CDK-mediated signaling pathway.
Caption: Simplified pathway of CDK-mediated cell cycle progression and its inhibition.
References
- 1. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | C9H8ClN3O2 | CID 10489397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Landscape of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate: A Technical Guide for Drug Development Professionals
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate. It outlines detailed experimental protocols for both thermodynamic and kinetic solubility assessment, presents templates for systematic data compilation, and situates the importance of this compound within the context of its likely mechanism of action as a kinase inhibitor through a representative signaling pathway diagram.
Data Presentation: A Framework for Solubility Profiling
Given the absence of published quantitative data, the following tables are presented as a standardized format for researchers to populate as they generate experimental results. This structured approach will ensure data consistency and facilitate direct comparison across different solvent systems and conditions.
Table 1: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| e.g., Water | 25 | Shake-Flask | ||
| e.g., Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | ||
| e.g., Ethanol | 25 | Shake-Flask | ||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||
| e.g., Polyethylene Glycol 400 (PEG 400) | 25 | Shake-Flask | ||
| e.g., Propylene Glycol | 25 | Shake-Flask |
Table 2: Kinetic Solubility of this compound in Aqueous Buffer
| Buffer System (pH) | Co-solvent (%) | Incubation Time (h) | Solubility (µM) | Method |
| e.g., PBS (7.4) | 1% DMSO | 2 | HTS Nephelometry | |
| e.g., PBS (7.4) | 2% DMSO | 2 | HTS Nephelometry | |
| e.g., FaSSIF | 1% DMSO | 2 | HTS Nephelometry | |
| e.g., FeSSIF | 1% DMSO | 2 | HTS Nephelometry |
Experimental Protocols: Methodologies for Solubility Determination
The following are detailed protocols for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound in a given solvent. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol, DMSO, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent throughout the experiment.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a constant temperature incubator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The equilibration time should be determined experimentally by sampling at different time points until the concentration in solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated HPLC method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.
-
Kinetic Solubility Determination: High-Throughput Screening (HTS) Method
Kinetic solubility assays are rapid methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer. These methods measure the concentration at which a compound precipitates from a supersaturated solution.
Materials:
-
This compound (dissolved in DMSO at a high concentration, e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates
-
Automated liquid handler (optional, but recommended for high throughput)
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
-
Plate shaker
Procedure (Nephelometric Method):
-
Plate Preparation:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the concentrated DMSO stock solution of this compound to the buffer in a serial dilution manner to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.
-
-
Incubation and Measurement:
-
Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).
-
Measure the turbidity (light scattering) of each well using a nephelometer.
-
-
Data Analysis:
-
The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation. This can be determined by plotting turbidity against concentration and identifying the inflection point.
-
Signaling Pathway and Experimental Workflow Visualization
To provide a deeper context for the importance of this compound and to clearly illustrate the experimental processes, the following diagrams are provided in DOT language for use with Graphviz.
Representative Kinase Inhibitor Signaling Pathway
Pyrazolo[1,5-a]pyrimidine derivatives are well-documented as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] These compounds typically act as ATP-competitive inhibitors.[2] Several members of this class have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks), which are key nodes in cell cycle progression, cell survival, and proliferation pathways.[3][4][5] The following diagram illustrates a simplified, representative signaling pathway that can be targeted by such inhibitors.
Experimental Workflow for Thermodynamic Solubility Determination
The following diagram outlines the logical steps for the shake-flask method to ensure a standardized and reproducible workflow.
Logical Workflow for High-Throughput Kinetic Solubility Assay
This diagram illustrates the decision-making process and experimental steps for a high-throughput kinetic solubility assay.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this core structure have been extensively investigated for their therapeutic potential, primarily as inhibitors of key enzymes involved in various disease pathologies. This technical guide provides a comprehensive overview of the mechanisms of action of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Anticancer Activity: Targeting the Kinome and Beyond
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit a wide range of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of phosphate to their substrates.[1]
Inhibition of Key Signaling Pathways
1.1.1. MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in key components of this pathway, such as B-Raf, are common in many cancers, including melanoma.[1] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of both B-Raf and its downstream target, MEK, thereby blocking aberrant signaling and inhibiting cancer cell proliferation.[2]
1.1.2. PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell survival, growth, and proliferation. The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and plays a key role in B-cell signaling. Pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective inhibitors of PI3Kδ, showing promise in the treatment of B-cell malignancies and inflammatory diseases.[3][4] These inhibitors typically interact with key residues in the ATP-binding pocket, such as Val-828 in the hinge region.[3]
1.1.3. Trk Signaling Pathway
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a role in neuronal development and have been identified as oncogenic drivers in a variety of cancers when their corresponding NTRK genes undergo fusion.[5] Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, including the approved drugs larotrectinib and entrectinib, have shown significant clinical efficacy in patients with NTRK fusion-positive tumors.[5][6]
1.1.4. Cell Cycle Regulation via CDK Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of several CDKs, including CDK1, CDK2, and CDK9.[7][8] By inhibiting these kinases, they can induce cell cycle arrest, typically at the G1/S or G2/M phase, and promote apoptosis.[7]
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 4k (BS-194) | CDK1 | 30 | [7] |
| CDK2 | 3 | [7] | |
| CDK9 | 90 | [7] | |
| Compound 6t | CDK2 | 90 | [9] |
| TRKA | 450 | [9] | |
| Compound 6s | CDK2 | 450 | [9] |
| TRKA | 230 | [9] | |
| CPL302253 (54) | PI3Kδ | 2.8 | [3] |
| Compound 8a | Trk | <5 | [10] |
| Compound 8f | Trk | <5 | [10] |
| Compound 9a | Trk | <5 | [10] |
| Compound 9b | Trk | <5 | [10] |
| Compound 9f | Trk | <5 | [10] |
| Compound 14 | CDK2/cyclin A2 | 57 | [8] |
| Compound 13 | CDK2/cyclin A2 | 81 | [8] |
| Compound 15 | CDK2/cyclin A2 | 119 | [8] |
Table 2: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 14a | HCT116 | Colon | 0.002 | [11] |
| 15b | HCT-116 | Colon | 0.54 | [12] |
| 15c | HCT-116 | Colon | 1.59 | [12] |
| 13 | HCT-116 | Colon | 3.37 | [12] |
| 14 | HCT-116 | Colon | 3.50 | [12] |
| Compound 5 | HT1080 | Fibrosarcoma | 96.25 | [13] |
| Hela | Cervical | 74.8 | [13] | |
| Caco-2 | Colorectal | 76.92 | [13] | |
| A549 | Lung | 148 | [13] |
Experimental Protocols
1.3.1. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against a target kinase.
-
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
Pyrazolo[1,5-a]pyrimidine derivative (test compound)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant kinase to each well (except the no-enzyme control).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
1.3.2. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium and add the compound dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.
-
Anti-inflammatory Activity
Pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Inhibition of Cyclooxygenase (COX) Enzymes
COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to be potent and selective COX-2 inhibitors.[14][15][16]
Quantitative Data: Anti-inflammatory Activity
Table 3: COX Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative 4c | COX-1 | 9.835 | 2.14 | [14] |
| COX-2 | 4.597 | [14] | ||
| Derivative 5b | COX-1 | 4.909 | 1.49 | [14] |
| COX-2 | 3.289 | [14] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against COX-1 and COX-2.
-
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Pyrazolo[1,5-a]pyrimidine derivative (test compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme and glutathione cofactors
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, pre-incubate the COX enzyme with the test compound or vehicle control in the assay buffer containing the cofactors.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC₅₀ value for both COX-1 and COX-2 and calculate the selectivity index.
-
Antimicrobial Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its antimicrobial potential, with derivatives showing activity against a range of bacteria.
Inhibition of Bacterial RNA Polymerase and MurA
Some pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit bacterial RNA polymerase, an essential enzyme for bacterial transcription, thus blocking protein synthesis and leading to bacterial cell death.[17][18] Another identified target is the MurA enzyme, which is involved in the early stages of peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[19]
Quantitative Data: Antimicrobial Activity
Table 4: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Organism | Target | MIC (µg/mL) | IC₅₀ | Reference |
| Compound 7b | Various bacteria | RNA Polymerase | - | 0.213 µg/mL | [17] |
| Compound 4c | E. coli | MurA | 1.95 | 3.77 µg/mL | [19] |
| Compound 3a | S. aureus | - | 0.125 | - | [20] |
| E. coli | - | 0.062 | - | [20] | |
| Compound 5a | S. aureus | - | 0.25 | - | [20] |
| E. coli | - | 0.25 | - | [20] | |
| Compound 6 | S. aureus | - | 0.187 | - | [20] |
| Compound 9a | S. aureus | - | 0.187 | - | [20] |
| Compound 10a | S. aureus | - | 0.187 | - | [20] |
| Compound 16 | B. subtilis | - | 3.125 | - | [21] |
| Compound 17 | B. subtilis | - | 3.125 | - | [21] |
| Compound 18 | B. subtilis | - | 3.125 | - | [21] |
Experimental Protocols
3.3.1. Bacterial RNA Polymerase Inhibition Assay
-
Materials:
-
Purified bacterial RNA polymerase
-
DNA template (e.g., plasmid DNA)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)
-
Pyrazolo[1,5-a]pyrimidine derivative (test compound)
-
Transcription buffer
-
Scintillation counter
-
-
Procedure:
-
In a reaction tube, incubate the RNA polymerase with the test compound or vehicle control.
-
Add the DNA template and initiate the transcription reaction by adding the mixture of rNTPs.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and precipitate the radiolabeled RNA transcripts.
-
Collect the precipitated RNA on a filter and wash to remove unincorporated radiolabeled rNTPs.
-
Measure the radioactivity of the filter using a scintillation counter.
-
Calculate the percentage of RNA polymerase inhibition and determine the IC₅₀ value.
-
3.3.2. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strain of interest
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Pyrazolo[1,5-a]pyrimidine derivative (test compound)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent and diverse mechanisms of action, including the inhibition of key protein kinases in cancer, modulation of inflammatory pathways, and disruption of essential bacterial processes. The extensive quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable class of compounds. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to advance the most promising candidates into clinical development.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. | Semantic Scholar [semanticscholar.org]
- 17. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bot Verification [chiet.edu.eg]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
For Immediate Release
Shanghai, China – December 28, 2025 – Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate, a key heterocyclic building block, is instrumental in the development of targeted therapies for complex diseases. While direct biological activity of the compound itself is not extensively documented, its pivotal role as a synthetic intermediate has led to the discovery of potent inhibitors for two critical therapeutic targets: B-cell lymphoma 6 (BCL6) and Phosphodiesterase 10A (PDE10A). This technical guide provides an in-depth analysis of these biological targets, summarizing quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Chapter 1: Inhibition of the B-cell lymphoma 6 (BCL6) Protein-Protein Interaction
B-cell lymphoma 6 (BCL6) is a transcriptional repressor essential for the formation of germinal centers and is a key oncogene in several types of lymphoma, including diffuse large B-cell lymphoma (DLBCL).[1][2] BCL6 exerts its function by recruiting corepressor proteins, such as BCOR and SMRT, to silence genes that control cell cycle, DNA damage response, and apoptosis.[3] Disrupting the protein-protein interaction (PPI) between the BCL6 BTB domain and its corepressors is a promising therapeutic strategy.[2][4]
This compound serves as a crucial starting material for the synthesis of novel BCL6 inhibitors. For instance, it is used in the preparation of compounds like isopropyl 7-((1-methyl-2-oxoindolin-5-yl)amino)pyrazolo[1,5-a]pyrimidine-5-carboxylate, which have been investigated for their ability to disrupt the BCL6-corepressor interaction.[5][6]
Quantitative Data for BCL6 Inhibitors
The efficacy of BCL6 inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold is determined through various biochemical and cellular assays. The following table summarizes representative data for compounds within this class.
| Compound ID | Assay Type | Target | IC50 / EC50 (µM) | Reference |
| Compound 25 | NanoBRET | BCL6 Target Engagement | EC50: 5 - 75 | [5] |
| Benzimidazolone Series | TR-FRET | BCL6-BCOR PPI | Sub-micromolar | [5] |
| Benzimidazolone Series | NanoBRET | Cellular BCL6-SMRT PPI | Low micromolar | [5] |
Signaling Pathway of BCL6
The BCL6 signaling pathway is central to the pathogenesis of germinal center-derived lymphomas. BCL6 represses key tumor suppressor genes like TP53 and ATR, as well as genes involved in B-cell differentiation, thereby promoting cell survival and proliferation.[1] Downregulation of BCL6 is a prerequisite for the differentiation of germinal center B-cells into plasma cells or memory B-cells.[1]
Experimental Protocols & Workflows
The discovery of BCL6 inhibitors involves a multi-step process, starting from high-throughput screening to detailed biophysical and cellular characterization.
-
Objective: To measure the disruption of the BCL6-corepressor peptide interaction by a test compound.
-
Principle: The assay measures the proximity-based energy transfer between a Terbium (Tb)-labeled anti-His antibody bound to His-tagged BCL6 (Donor) and an Alexa-633 conjugated corepressor peptide (Acceptor). Inhibition of the interaction leads to a decrease in the FRET signal.
-
Materials:
-
His-tagged BCL6 BTB domain protein.
-
Alexa Fluor®-conjugated BCOR or SMRT peptide.
-
Anti-6His-Terbium (Tb) antibody (Donor).
-
Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100, 0.01% BSA, 1 mM DTT.
-
Test compounds serially diluted in DMSO.
-
384-well, low-volume, black microplates.
-
-
Procedure: a. Add 2 µL of serially diluted test compound or DMSO control to the wells. b. Add 4 µL of a pre-mixed solution of His-tagged BCL6 and Anti-6His-Tb antibody to each well. c. Incubate for 15 minutes at room temperature. d. Add 4 µL of the Alexa-conjugated corepressor peptide to initiate the reaction. e. Incubate for 60 minutes at room temperature, protected from light. f. Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (Donor) and 665 nm (Acceptor) after excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Objective: To measure the target engagement or disruption of the BCL6-corepressor PPI in living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged protein (Donor) and a HaloTag®-ligand-labeled protein (Acceptor). Compound-induced disruption of this interaction reduces the BRET signal.
-
Materials:
-
HEK293T cells.
-
Plasmids encoding BCL6-NanoLuc and SMRT-HaloTag fusion proteins.
-
Transfection reagent (e.g., Fugene 6).
-
HaloTag® NanoBRET™ 618 Ligand (Acceptor).
-
Nano-Glo® Substrate (Donor).
-
White, 384-well cell culture plates.
-
-
Procedure: a. Co-transfect HEK293T cells with BCL6-NanoLuc and SMRT-HaloTag plasmids. b. Plate the transfected cells into 384-well plates and incubate for 24-48 hours. c. Treat cells with serially diluted test compounds for a specified time (e.g., 6 hours). d. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. e. Add the Nano-Glo® Substrate. f. Immediately read the plate on a luminometer equipped with two filters to measure Donor emission (~460 nm) and Acceptor emission (>600 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor signal / Donor signal). Plot the ratio against the logarithm of compound concentration to determine the EC50 value.
Chapter 2: Inhibition of Phosphodiesterase 10A (PDE10A)
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] It is highly expressed in the medium spiny neurons of the brain's striatum, making it a key regulator of signaling pathways involved in motor control, cognition, and motivation.[8][9] Inhibition of PDE10A increases intracellular levels of cAMP and cGMP, thereby modulating the activity of dopamine D1 and D2 receptor pathways. This has made PDE10A an attractive target for the treatment of neurological and psychiatric disorders like schizophrenia and Huntington's disease.[7]
The pyrazolo[1,5-a]pyrimidine scaffold, for which this compound is a precursor, has been explored for the development of PDE10A inhibitors.
Quantitative Data for PDE10A Inhibitors
The inhibitory activity of compounds against PDE10A is typically quantified using enzymatic assays.
| Compound Class | Assay Type | Target | IC50 (nM) | Reference |
| Papaverine (Reference) | Calorimetric | Human PDE10A | 95 (Ki) | [10] |
| TP-10 (Reference) | Not Specified | Human PDE10A | 0.8 | [10] |
| Pyrazolo[1,5-a]pyrimidines | Enzymatic | Human PDE10A | Varies | [Patent Literature] |
Signaling Pathway of PDE10A
In striatal medium spiny neurons, dopamine signaling is tightly regulated by cyclic nucleotides. D1 receptor activation increases cAMP, while D2 receptor activation decreases it. PDE10A acts as a crucial brake on these signals by degrading both cAMP and cGMP, thus influencing downstream effectors like Protein Kinase A (PKA).[11] PDE10A inhibitors lift this brake, enhancing signaling through these pathways.[11]
Experimental Protocol: Fluorescence Polarization (FP) Assay[14][16][17]
-
Objective: To screen for and quantify the inhibitory activity of compounds against the PDE10A enzyme.
-
Principle: The assay is based on the competition between a test inhibitor and a fluorescently labeled ligand (tracer) for the active site of the PDE10A enzyme. When the small, fluorescent tracer is unbound, it tumbles rapidly, resulting in a low polarization signal. When bound to the larger PDE10A enzyme, its tumbling slows, increasing the polarization signal. An inhibitor will displace the tracer, causing a decrease in the signal.
-
Materials:
-
Recombinant human PDE10A enzyme.
-
Fluorescently labeled tracer (e.g., a fluorescent derivative of a known PDE10A ligand).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA.
-
Test compounds serially diluted in DMSO.
-
384-well, low-volume, black, non-binding surface microplates.
-
-
Procedure: a. Add 5 µL of the diluted test compound or DMSO control to the wells. b. Add 10 µL of the diluted PDE10A enzyme solution to each well. c. Mix gently and incubate for 15-30 minutes at room temperature. d. Add 5 µL of the diluted fluorescent tracer solution to each well. e. Mix gently and incubate for 60-120 minutes to reach binding equilibrium. f. Read the plate on a microplate reader capable of measuring fluorescence polarization.
-
Data Analysis: The percent inhibition is calculated based on the polarization values of the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound is a valuable and versatile chemical scaffold. While it may not possess significant biological activity on its own, its true potential is realized in its role as a key intermediate for the synthesis of highly specific inhibitors targeting complex disease-related proteins. Its application in the development of BCL6 PPI inhibitors for oncology and PDE10A inhibitors for neurological disorders underscores its importance to the drug discovery and development community. The detailed methodologies and pathway analyses provided in this guide serve as a comprehensive resource for researchers working to leverage this scaffold for the creation of next-generation therapeutics.
References
- 1. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11161839B2 - 2-quinolone derived inhibitors of BCL6 - Google Patents [patents.google.com]
- 4. Discovery of an Irreversible and Cell-Active BCL6 Inhibitor Selectively Targeting Cys53 Located at the Protein-Protein Interaction Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 8. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. jneurosci.org [jneurosci.org]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitors in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine nucleus has emerged as a cornerstone in the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This bicyclic heteroaromatic system serves as a versatile scaffold, adept at targeting the ATP-binding site of a wide array of kinases. Its inherent structural features and the amenability to chemical modification have led to the discovery of numerous clinical candidates and approved drugs. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine-based inhibitors targeting key oncogenic kinases, detailed experimental protocols for their evaluation, and visual representations of the relevant signaling pathways and experimental workflows.
Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The potency and selectivity of pyrazolo[1,5-a]pyrimidine inhibitors are intricately linked to the nature and position of substituents on the core scaffold. The pyrazole nitrogen and the pyrimidine ring are crucial for establishing hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key determinant of binding affinity.[1]
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a critical role in neuronal development and function.[2] Chromosomal rearrangements involving the NTRK genes can lead to the formation of oncogenic fusion proteins that drive various cancers.[2] The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in several approved and clinical-stage Trk inhibitors.[2]
Key SAR insights for Trk inhibitors include:
-
Substitution at the 5-position: This position is often exploited to enhance potency and selectivity. Large, hydrophobic groups can occupy a hydrophobic pocket in the kinase domain.
-
Modifications at the 7-position: Introduction of solubilizing groups at this position can improve the pharmacokinetic properties of the compounds.
-
Macrocyclization: Linking substituents at different positions of the pyrazolo[1,5-a]pyrimidine core to form a macrocycle has been a successful strategy to increase potency and overcome resistance mutations.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Larotrectinib | TrkA, TrkB, TrkC | 5, 11, 7 | [2] |
| Entrectinib | TrkA, TrkB, TrkC | 1.7, 0.1, 0.1 | [2] |
| Compound 28 | TrkA, TrkB, TrkC | 0.17, 0.07, 0.07 | [2] |
| Compound 29 | TrkA, TrkC | 0.6, 0.1 | [2] |
| Compound 30 | TrkA, TrkC | 1.61, 0.05 | [2] |
| Compound 37 | TrkA, TrkC | 2.4, 0.2 | [2] |
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are a family of serine/threonine kinases that regulate the cell cycle.[3] Their aberrant activity is a hallmark of many cancers, making them attractive therapeutic targets.[3] Several pyrazolo[1,5-a]pyrimidine-based compounds have shown potent inhibitory activity against various CDKs.
Key SAR insights for CDK inhibitors include:
-
Substitution at the 2- and 7-positions: Aryl groups at the 7-position and various substituents at the 2-amino group have been shown to be critical for potent CDK2 inhibition.
-
Introduction of a phenylazo group at the 3-position: This modification has led to the discovery of highly potent CDK2 inhibitors with comparable activity to the approved drug dinaciclib.[3]
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| BS-194 (4k) | CDK2, CDK1, CDK5, CDK9 | 3, 30, 30, 90 | [4] |
| Compound 5h | CDK2 | 22 | [3] |
| Compound 5i | CDK2 | 24 | [3] |
| Compound 15 | CDK2/cyclin A2 | 61 | [5] |
SRC Kinase Inhibitors
SRC is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, and survival.[6] Its overexpression and activation are implicated in the development and progression of many human cancers.[6] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective SRC inhibitors.
Key SAR insights for SRC inhibitors include:
-
N1-substitution: The introduction of a 2-[4-(dimethylamino)-1-piperidyl]ethyl group at the N1 position has been found to be optimal for high selectivity towards SRC family kinases.[6]
-
C3-substitution: Optimization of the substituent at the C3 position can further enhance the on-target potency against SRC.[6]
-
7-position modification: Replacing an ethylenediamino group with an amino alcohol group at the 7-position has been shown to reduce off-target effects, such as hERG liability.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| eCF506 | SRC | <1 | [6] |
| 12d | SRC | Potent | [6] |
| 12e | SRC | Potent | [6] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency of pyrazolo[1,5-a]pyrimidine compounds against a target kinase using a luminescence-based assay that measures ATP consumption.[7]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and substrate in kinase assay buffer.
-
Reaction Initiation: Add 10 µL of the kinase/substrate master mix to each well.
-
ATP Addition: Add 10 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (final volume 200 µL/well) and incubate for 72 hours. Include wells with vehicle (DMSO) as a control.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pyrazolo[1,5-a]pyrimidine kinase inhibitor in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulation
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 1-10 million cancer cells in 100-200 µL of PBS (can be mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. At the endpoint, tumors are excised and weighed.
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of the compound.
Signaling Pathways and Experimental Workflows
Trk Signaling Pathway
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. atcc.org [atcc.org]
- 11. MTT (Assay protocol [protocols.io]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazolo[1,5-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the discovery and synthesis of novel pyrazolo[1,5-a]pyrimidine compounds, with a particular focus on their role as protein kinase inhibitors. This document details synthetic methodologies, summarizes quantitative structure-activity relationship (SAR) data, and outlines experimental protocols for key biological assays. Furthermore, it provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the development and application of these promising therapeutic agents.
Introduction
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that have garnered significant attention in the field of drug discovery due to their structural versatility and broad spectrum of pharmacological activities.[1] These compounds have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[2][3] Notably, compounds bearing the pyrazolo[1,5-a]pyrimidine core have been investigated as inhibitors of Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks), among others.[4][5][6] The development of potent and selective inhibitors of these kinases is a major focus of modern cancer therapy. This guide will delve into the synthetic strategies employed to create libraries of these compounds, the experimental methods used to evaluate their biological efficacy, and the key signaling pathways they modulate.
Synthetic Strategies
The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles.[7][8] This versatile approach allows for the introduction of a wide variety of substituents at different positions of the heterocyclic scaffold, enabling extensive structure-activity relationship (SAR) studies.
A general synthetic workflow for the preparation of pyrazolo[1,5-a]pyrimidines is depicted below:
Further functionalization of the pyrazolo[1,5-a]pyrimidine core can be achieved through various modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira couplings), which allow for the introduction of diverse aryl and alkynyl moieties.[9][10]
Biological Activity and Data Presentation
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The following tables summarize the in vitro and cellular activities of representative compounds from the literature.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | TrkA | 0.1 | [4] |
| 2 | TrkA | 0.2 | [4] |
| 3g | KDR | 19 | [11] |
| 18b | CDK9 | Data not available in abstract | [5] |
| CPL302253 (54) | PI3Kδ | 2.8 | [6] |
| Compound 42 | TrkA | 87 | [4] |
| Compound 43 | TrkA | Sub-micromolar | [4] |
Table 2: Anti-proliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Compounds
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 42 | KM12 | 0.82 | [4] |
| Compound 42 | EKVX | 4.13 | [4] |
| Compound 14a | Not Specified | 0.0020 | [11] |
Key Signaling Pathways
The therapeutic potential of pyrazolo[1,5-a]pyrimidine compounds often stems from their ability to inhibit key signaling pathways that drive cell proliferation, survival, and differentiation.
Trk Signaling Pathway
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins and play a crucial role in neuronal development and function. However, aberrant Trk signaling, often due to gene fusions, is a known driver of various cancers.[4] Inhibition of Trk kinases by pyrazolo[1,5-a]pyrimidines can block downstream signaling through pathways such as the RAS/MAPK and PI3K/Akt pathways, leading to an anti-tumor response.
CDK9 Signaling Pathway
Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive gene transcription.[4] In many cancers, there is a reliance on the continuous transcription of anti-apoptotic proteins, making CDK9 an attractive therapeutic target.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival. The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and plays a critical role in the development and function of immune cells.[6] Dysregulation of the PI3K/Akt pathway is a common feature of many cancers and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. researchgate.net [researchgate.net]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate: A Privileged Fragment for Kinase-Targeted Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities and its presence in several approved drugs.[1][2] This framework is particularly prominent in the development of protein kinase inhibitors for oncology.[3][4] Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate emerges as a key building block—a "fragment"—for creating highly potent and selective drug candidates. Its structure contains essential features for binding to the hinge region of many kinases, while the strategically placed chloro and ethyl carboxylate groups provide vectors for synthetic elaboration to achieve desired potency and physicochemical properties.[5][6] This guide provides a technical overview of its synthesis, properties, and application in fragment-based drug discovery (FBDD).
Physicochemical and Structural Data
The structural attributes of this compound and its isomers are crucial for their application as fragments. The table below summarizes key computed properties for the title compound and related structures. The chloro-substituent and the ester group are key handles for synthetic modification.[7][8]
| Property | This compound | Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate[9] | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate[10] |
| CAS Number | 61098-37-1[11] | 1224944-77-7[9] | 43024-70-0[10] |
| Molecular Formula | C₉H₈ClN₃O₂[11] | C₉H₈ClN₃O₂[9] | C₉H₈ClN₃O₂[10] |
| Molecular Weight | 225.63 g/mol [11] | 225.63 g/mol [9] | 225.63 g/mol [10] |
| XLogP3 | 1.5 | 1.5 | 1.5 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 |
Synthesis and Derivatization
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold typically involves the cyclocondensation of a 3-aminopyrazole precursor with a β-dicarbonyl compound or a similar 1,3-bielectrophile.[2][12] The 7-chloro derivative can be prepared from the corresponding 7-hydroxy intermediate.
General Synthesis Workflow
The logical flow for producing the title compound and subsequently using it to generate a library of derivatives is outlined below. The initial fragment serves as the starting point for structure-activity relationship (SAR) studies.
Caption: General workflow for synthesis and elaboration of the title fragment.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for synthesizing related pyrazolo[1,5-a]pyrimidine analogs.[6][8][13]
Step 1: Synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate
-
To a solution of 3-amino-1H-pyrazole (1 equivalent) in glacial acetic acid, add diethyl 2-cyanomalonate (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 120 °C) for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid precipitate, wash thoroughly with cold ethanol, and then with diethyl ether.
-
Dry the resulting solid under vacuum to yield the 7-hydroxy intermediate.
Step 2: Chlorination to this compound
-
Suspend the Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate intermediate (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110 °C) for 3-4 hours. The suspension should become a clear solution.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a heptane/ethyl acetate gradient) to yield the final product, this compound.[6]
Role in Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful strategy for identifying lead compounds by starting with small, low-complexity molecules (fragments) that bind weakly to a biological target. This compound is an ideal starting fragment, classified as a "Protein Degrader Building Block," indicating its utility in constructing more complex bioactive molecules.[14]
Caption: The logical workflow of Fragment-Based Drug Discovery (FBDD).
The pyrazolo[1,5-a]pyrimidine core is known to form crucial hydrogen bond interactions with the hinge region of protein kinases, acting as an ATP-competitive inhibitor.[4][5] The 7-chloro and 5-carboxylate positions serve as ideal vectors for synthetic chemistry to "grow" the fragment into unoccupied pockets of the ATP-binding site, thereby increasing potency and selectivity.
Biological Activity and Therapeutic Potential
While specific inhibitory data for the title fragment is not extensively published, numerous derivatives built upon this and related pyrazolo[1,5-a]pyrimidine cores have shown potent activity against a range of therapeutically relevant protein kinases.
| Target Kinase Family | Example Derivative Activity | Therapeutic Area |
| Trk (Tropomyosin Receptor Kinase) | IC₅₀ values ranging from 1 to 100 nM for macrocyclic derivatives.[5] | Cancer (NTRK fusion tumors)[1] |
| PI3Kδ (Phosphoinositide 3-kinase δ) | A derivative, CPL302253, showed an IC₅₀ of 2.8 nM.[6] | Inflammatory Diseases, Asthma[6] |
| CDKs (Cyclin-Dependent Kinases) | Derivatives showed potent inhibition of CDK1, CDK2, and CDK9 at nanomolar concentrations (IC₅₀ = 22-80 nM).[15][16] | Cancer[17] |
| Pim Kinases | A lead compound demonstrated low picomolar potency on all three Pim isoforms.[18] | Cancer (e.g., Multiple Myeloma)[18] |
| B-Raf Kinase | Substituted pyrazolopyrimidines were investigated as B-Raf inhibitors.[12] | Cancer (e.g., Melanoma)[3] |
Targeted Signaling Pathway Example: PI3K/AKT Pathway
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold are effective inhibitors of kinases within critical oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway.[6] The diagram below illustrates this pathway, which is frequently dysregulated in human cancers.
References
- 1. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. lookchem.com [lookchem.com]
- 8. Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS#: 1224944-77-7 [m.chemicalbook.com]
- 9. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | C9H8ClN3O2 | CID 10489397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. achmem.com [achmem.com]
- 12. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. calpaclab.com [calpaclab.com]
- 15. researchgate.net [researchgate.net]
- 16. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate, a key intermediate in the development of various therapeutic agents. The synthesis is a two-step process commencing with the cyclocondensation of ethyl 3-amino-1H-pyrazole-5-carboxylate with diethyl malonate to form Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate, followed by chlorination using phosphorus oxychloride. This protocol is designed to be a reliable resource for researchers in medicinal chemistry and drug discovery.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in cancer therapy.[1] The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules. The chlorine atom at the 7-position is particularly reactive and allows for nucleophilic substitution, enabling the introduction of various functional groups.[2]
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the pyrazolo[1,5-a]pyrimidine core through the reaction of an aminopyrazole with a malonic ester derivative. The resulting hydroxyl group is then converted to a chlorine atom in the second step.
Step 1: Synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate
In this step, ethyl 3-amino-1H-pyrazole-5-carboxylate is reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to yield the intermediate Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate.
Step 2: Synthesis of this compound
The intermediate from Step 1 is then subjected to a chlorination reaction using phosphorus oxychloride (POCl₃) to produce the final product.[2]
Experimental Protocol
Materials and Equipment
-
Ethyl 3-amino-1H-pyrazole-5-carboxylate
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Step 1: Synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium metal (1.0 eq) to absolute ethanol at room temperature. Stir the mixture until all the sodium has dissolved.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq) and diethyl malonate (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate as a solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, suspend Ethyl 7-hydroxyprazolo[1,5-a]pyrimidine-5-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, excess, e.g., 5-10 eq).
-
Reflux: Heat the mixture to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood. Monitor the reaction by TLC until the starting material is consumed.
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Cautiously add the residue to ice-water with stirring. The product may precipitate as a solid. Alternatively, extract the aqueous mixture with dichloromethane (DCM).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield this compound.
Data Presentation
| Step | Reactants | Reagents/Solvents | Reaction Conditions | Product | Typical Yield | Purity |
| 1 | Ethyl 3-amino-1H-pyrazole-5-carboxylate, Diethyl malonate | Sodium ethoxide, Ethanol | Reflux, 4-6 h | Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate | 80-90% | >95% |
| 2 | Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate | Phosphorus oxychloride (POCl₃) | Reflux, 2-4 h | This compound | 60-70% | >98% |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Cyclocondensation of 5-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cyclocondensation of 5-aminopyrazoles, a critical reaction in the synthesis of various fused heterocyclic compounds with significant biological and pharmaceutical activities. The procedures outlined are based on established literature and are intended to serve as a guide for researchers in synthetic and medicinal chemistry.
Introduction
5-Aminopyrazoles are versatile building blocks in organic synthesis, primarily due to their polyfunctional nature with multiple nucleophilic centers (the exocyclic amino group, the endocyclic nitrogen, and the C4 carbon).[1] Their reaction with 1,3-dielectrophiles through cyclocondensation is a widely employed strategy for the synthesis of fused pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and their derivatives.[1][2] These scaffolds are present in numerous compounds with a broad spectrum of biological activities, including kinase inhibitors for cancer treatment, anxiolytics, anticonvulsants, and muscle relaxants.[3][4]
The outcome of the cyclocondensation reaction is highly dependent on the substitution pattern of the 5-aminopyrazole, the nature of the 1,3-dielectrophile, and the reaction conditions, which allows for the selective synthesis of different isomers.[5][6]
General Reaction Mechanism and Signaling Pathway
The cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents typically proceeds through a multi-step mechanism. In many cases, particularly in multicomponent reactions involving an aldehyde, the reaction is initiated by a Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl compound to form a Michael acceptor intermediate.[3][7] Subsequently, the 5-aminopyrazole acts as a nucleophile, attacking the Michael acceptor. The regioselectivity of the final cyclization step is determined by which nucleophilic center of the pyrazole (exocyclic NH2, endocyclic N1, or C4) participates in the ring closure.[3][5][7]
Two primary pathways are generally proposed:
-
Pathway A (Pyrazolo[3,4-b]pyridine formation): The nucleophilic C4 carbon of the 5-aminopyrazole attacks the β-position of the Michael acceptor, followed by cyclization involving the exocyclic amino group.
-
Pathway B (Pyrazolo[1,5-a]pyrimidine formation): The exocyclic amino group of the 5-aminopyrazole attacks one of the carbonyl groups of the 1,3-dielectrophile, followed by cyclization involving the endocyclic N1 nitrogen. The higher nucleophilicity of the exocyclic amino group often favors this pathway.[8]
The choice of reactants and reaction conditions can be tuned to favor one pathway over the other, leading to the selective formation of the desired product.
Figure 1: Generalized reaction pathway for the cyclocondensation of 5-aminopyrazoles.
Experimental Protocols
Protocol 1: Multicomponent Synthesis of Pyrazolodihydropyridines
This protocol describes a one-pot, three-component reaction between a 5-aminopyrazole, an aldehyde, and a cyclic 1,3-dicarbonyl compound.[7]
Materials:
-
Substituted 5-aminopyrazole (e.g., 3-methyl-5-aminopyrazole)
-
Aromatic or aliphatic aldehyde
-
Cyclic 1,3-dicarbonyl compound (e.g., dimedone or 1,3-cyclohexanedione)
-
Ethanol
-
Water
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plate
Procedure:
-
To a 25 mL round-bottom flask, add the 1,3-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and the 5-aminopyrazole (1 mmol).
-
Add 2 mL of ethanol to the flask to act as the solvent.
-
Place the flask in a preheated oil bath at 80°C and fit it with a reflux condenser.
-
Stir the reaction mixture under reflux conditions.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction has reached maximum progression as indicated by TLC, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 5 mL of water to the crude reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation with a β-Keto Ester
This protocol details the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through the condensation of 5-aminopyrazoles with β-keto esters in the presence of an acid catalyst.[4]
Materials:
-
Substituted 5-aminopyrazole
-
β-Keto ester (e.g., ethyl acetoacetate)
-
Acetic acid (solvent)
-
Sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 5-aminopyrazole (1 equivalent) and the β-keto ester (1 equivalent) in acetic acid.
-
Carefully add a catalytic amount of sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water to remove acid residues, and dry.
-
Purify the crude product by recrystallization.
Experimental Workflow Diagram
The general workflow for a typical cyclocondensation experiment is depicted below.
Figure 2: Standard experimental workflow for cyclocondensation of 5-aminopyrazoles.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the multicomponent synthesis of pyrazolodihydropyridines, demonstrating the effect of aldehyde substituents on the reaction.
| Entry | 5-Aminopyrazole (1 mmol) | Aldehyde (1 mmol) | 1,3-Dicarbonyl (1 mmol) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Methyl-5-aminopyrazole | Benzaldehyde | Dimedone | Ethanol | 80 | 5 | 85 |
| 2 | 3-Methyl-5-aminopyrazole | 4-Nitrobenzaldehyde | Dimedone | Ethanol | 80 | 2 | 95 |
| 3 | 3-Methyl-5-aminopyrazole | 4-Methoxybenzaldehyde | Dimedone | Ethanol | 80 | 7 | 78 |
| 4 | 3-Methyl-5-aminopyrazole | 4-Chlorobenzaldehyde | Dimedone | Ethanol | 80 | 3 | 92 |
| 5 | 1-Phenyl-5-aminopyrazole | 4-Nitrobenzaldehyde | Dimedone | Ethanol | 80 | 4 | 90 |
| 6 | 3-Methyl-5-aminopyrazole | 4-Nitrobenzaldehyde | 1,3-Cyclohexanedione | Ethanol | 80 | 2.5 | 93 |
Data compiled from literature reports. Yields are for isolated products.[7]
Observations:
-
Electron-withdrawing groups (e.g., -NO2, -Cl) on the aldehyde generally lead to shorter reaction times and higher yields.[7]
-
Electron-donating groups (e.g., -OCH3) on the aldehyde tend to decrease the reaction rate and yield.[7]
-
The nature of the 1,3-dicarbonyl compound and substituents on the 5-aminopyrazole also influence the reaction outcome.[3][7]
Conclusion
The cyclocondensation of 5-aminopyrazoles is a robust and versatile method for the synthesis of a wide array of fused heterocyclic systems. By carefully selecting the substrates, reaction partners, and experimental conditions, researchers can achieve high yields and regioselectivity. The protocols and data presented herein provide a solid foundation for the application of this important reaction in drug discovery and development.
References
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate for Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[2][3] Compounds based on this heterocyclic system have been developed to target a range of kinases, including Janus Kinases (JAKs), Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and B-Raf.[2][4][5]
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a derivative of this important scaffold. The chloro-substituent provides a reactive handle for further chemical modification, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies. These application notes provide detailed protocols for utilizing this compound and its subsequent derivatives in both biochemical and cell-based kinase inhibitor screening assays.
Quantitative Data on Related Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
While specific inhibitory data for this compound is not extensively available in the public domain, the following table summarizes the activity of structurally related pyrazolo[1,5-a]pyrimidine compounds against various kinases. This data illustrates the potential of this scaffold for potent and selective kinase inhibition.
| Compound ID/Reference | Kinase Target | IC50 (µM) | Assay Type |
| Compound 6t [3] | CDK2 | 0.09 | Biochemical |
| Compound 6s [3] | TRKA | 0.45 | Biochemical |
| Phenylpyrazolopyrimidine 6 [6] | c-Src | 21.7 | Biochemical |
| Phenylpyrazolopyrimidine 4 [6] | c-Src | 24.7 | Biochemical |
| Phenylpyrazolopyrimidine 10 [6] | c-Src | 60.4 | Biochemical |
| Phenylpyrazolopyrimidine 10 [6] | Btk | 90.5 | Biochemical |
| Macrocyclic derivative 28 [7] | TrkA | 0.00017 | Biochemical |
| Macrocyclic derivative 28 [7] | TrkB | 0.00007 | Biochemical |
| Macrocyclic derivative 28 [7] | TrkC | 0.00007 | Biochemical |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening to determine the direct inhibitory effect of a compound on kinase enzymatic activity.[1] The principle relies on quantifying the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.[1]
Materials:
-
This compound or derivative compounds
-
Target Kinase (e.g., JAK2, CDK2, B-Raf)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer
-
DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Start from a high concentration, such as 10 mM. Include a DMSO-only vehicle control and a known positive control inhibitor.[1]
-
Assay Plate Preparation: Add 1 µL of each diluted compound, vehicle control, and positive control to the appropriate wells of the 384-well plate.[1]
-
Kinase Reaction Mixture: Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase enzyme, and its specific peptide substrate. The final concentrations should be optimized for the specific assay.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well of the assay plate. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control.[1]
-
Incubation: Gently mix the plate on a shaker and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[1]
-
Signal Detection: Add the ATP detection reagent (e.g., Kinase-Glo®) to each well according to the manufacturer's instructions.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (LuminescenceTreated - Luminescence100% Activity) / (Luminescence0% Activity - Luminescence100% Activity)
-
100% Activity: Vehicle (DMSO) control.
-
0% Activity: "No kinase" control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Caption: Workflow for a biochemical kinase inhibition assay.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cell lines. It provides a measure of the compound's cellular potency.[4]
Materials:
-
Cancer cell line (e.g., HT-29, SK-OV-3)[6]
-
Complete cell culture medium
-
This compound or derivative compounds
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the appropriate wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[4]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis: Calculate the percent viability using the following formula: % Viability = 100 x (AbsorbanceTreated - AbsorbanceBackground) / (AbsorbanceVehicle - AbsorbanceBackground) Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate in cancer cell line research. The protocols outlined below are based on established methodologies for evaluating pyrazolo[1,5-a]pyrimidine derivatives as potential anticancer agents.
Introduction to Pyrazolo[1,5-a]pyrimidines in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in the development of targeted cancer therapies. Derivatives of this heterocyclic system have demonstrated significant potential as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and differentiation. Notably, this class of compounds has been investigated for its ability to target cyclin-dependent kinases (CDKs) and receptor tyrosine kinases, which are often dysregulated in cancer. This compound, as a member of this family, is a valuable candidate for screening and development as a novel anticancer agent.
Postulated Mechanism of Action
Based on the known activities of structurally related pyrazolo[1,5-a]pyrimidine derivatives, this compound is hypothesized to function as a kinase inhibitor. The primary mechanism is likely the competitive binding to the ATP-binding pocket of kinases such as CDKs, leading to the inhibition of their catalytic activity.[1] This inhibition can disrupt the cell cycle, leading to cell cycle arrest and the induction of apoptosis in cancer cells.
A proposed signaling pathway that could be targeted by this compound is the CDK-mediated cell cycle regulation.
Data Presentation: In Vitro Anticancer Activity
The following table provides a template for summarizing the cytotoxic effects of this compound against various human cancer cell lines. Data should be presented as the half-maximal inhibitory concentration (IC50).
| Cancer Type | Cell Line | IC50 (µM) |
| Colon Cancer | HCT116 | Data |
| HT-29 | Data | |
| Breast Cancer | MCF-7 | Data |
| MDA-MB-231 | Data | |
| Lung Cancer | A549 | Data |
| NCI-H460 | Data | |
| Prostate Cancer | PC-3 | Data |
| DU145 | Data | |
| Leukemia | K-562 | Data |
| CCRF-CEM | Data |
Note: This table is a template. The specific cell lines and IC50 values need to be determined experimentally.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of this compound. Below are standard protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration at which the compound inhibits cell growth by 50% (IC50).
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in the appropriate cell culture medium.
-
Treatment: Treat the cells with the serial dilutions of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations will be distributed as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in cell cycle regulation and apoptosis.
Workflow:
Protocol:
-
Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK2, Cyclin E, p-Rb, PARP, Caspase-3) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound holds promise as a scaffold for the development of novel anticancer agents, likely acting through the inhibition of key cellular kinases. The protocols provided herein offer a standardized framework for the initial in vitro evaluation of this compound's efficacy and mechanism of action in various cancer cell lines. Further studies, including in vivo experiments, will be necessary to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with Pyrazolo[1,5-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and validate the engagement of a drug candidate with its intended protein target within the complex environment of a living cell.[1][2] This method is predicated on the principle that the binding of a ligand, such as a small molecule inhibitor, to its target protein enhances the protein's conformational stability, leading to an increase in its melting temperature (Tm).[1] By subjecting cells to a temperature gradient and subsequently quantifying the amount of soluble target protein, CETSA provides a direct measure of target engagement.[1][3]
Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their potent inhibitory activity against various protein kinases.[4][5] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[4][5] Therefore, confirming the direct binding of pyrazolo[1,5-a]pyrimidine compounds to their kinase targets in a cellular context is a critical step in their development as therapeutic agents.
These application notes provide a detailed protocol for utilizing CETSA to assess the target engagement of pyrazolo[1,5-a]pyrimidine compounds.
Principle of CETSA
The fundamental principle of CETSA is based on ligand-induced thermal stabilization of the target protein. When a pyrazolo[1,5-a]pyrimidine compound binds to its target protein, it forms a more stable complex. This increased stability means that a higher temperature is required to denature the protein. In a typical CETSA experiment, cells are treated with the compound and then heated. Unbound proteins will denature and aggregate at their characteristic melting temperatures, while the ligand-bound protein will remain soluble at higher temperatures.[3][6] The amount of soluble protein remaining after heat treatment is then quantified, typically by Western blotting or mass spectrometry, to determine the extent of target engagement.[6][7]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Varies | Varies |
| Fetal Bovine Serum (FBS) | Varies | Varies |
| Penicillin-Streptomycin | Varies | Varies |
| Trypsin-EDTA | Varies | Varies |
| Phosphate-Buffered Saline (PBS) | Varies | Varies |
| Pyrazolo[1,5-a]pyrimidine compound | Varies | Varies |
| DMSO (vehicle control) | Varies | Varies |
| Protease Inhibitor Cocktail | Varies | Varies |
| Phosphatase Inhibitor Cocktail | Varies | Varies |
| Lysis Buffer (e.g., RIPA buffer) | Varies | Varies |
| BCA Protein Assay Kit | Varies | Varies |
| SDS-PAGE Gels | Varies | Varies |
| PVDF Membrane | Varies | Varies |
| Primary Antibody against Target Protein | Varies | Varies |
| HRP-conjugated Secondary Antibody | Varies | Varies |
| ECL Western Blotting Substrate | Varies | Varies |
Protocol 1: CETSA Melt Curve for Determining Thermal Shift
This protocol aims to determine the optimal temperature for the isothermal dose-response experiment by identifying the temperature at which the target protein shows significant denaturation in the absence of the ligand.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the pyrazolo[1,5-a]pyrimidine compound at a fixed concentration (e.g., 10 µM) or with vehicle (DMSO) for a predetermined time (e.g., 1-4 hours) in a CO₂ incubator.
-
-
Heat Challenge:
-
After treatment, wash the cells with PBS.
-
Add fresh media or PBS to each well.
-
Heat the plates in a PCR machine with a thermal gradient or in separate water baths/heat blocks to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[6] Include a non-heated control (room temperature or 37°C).
-
-
Cell Lysis:
-
Immediately after the heat challenge, lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 14,000 x g) at 4°C for 20 minutes to pellet the aggregated proteins and cell debris.[3]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific to the target protein.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melt curve.[8]
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF)
This protocol is used to determine the potency of the compound in stabilizing the target protein at a fixed temperature.
-
Cell Culture and Treatment:
-
Plate cells as described in Protocol 1.
-
Treat the cells with a serial dilution of the pyrazolo[1,5-a]pyrimidine compound (e.g., 0.01 µM to 100 µM) and a vehicle control for the same duration as in Protocol 1.
-
-
Heat Challenge:
-
Wash the cells with PBS and add fresh media or PBS.
-
Heat all plates at a single, pre-determined temperature (Tagg) for 3 minutes. This temperature should be chosen from the melt curve data, representing a point where there is a significant difference in protein solubility between the treated and untreated samples.
-
-
Cell Lysis, Protein Separation, and Analysis:
-
Follow steps 3-5 from Protocol 1.
-
Plot the normalized band intensities against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Data Presentation
Table 1: Example CETSA Melt Curve Data
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (10 µM Compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 55 | 85 |
| 60 | 30 | 70 |
| 65 | 10 | 45 |
| 70 | <5 | 20 |
Table 2: Example Isothermal Dose-Response Data (Heated at 55°C)
| Compound Conc. (µM) | % Soluble Protein |
| 0 (Vehicle) | 55 |
| 0.01 | 58 |
| 0.1 | 65 |
| 1 | 78 |
| 10 | 85 |
| 100 | 86 |
Visualizations
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Inhibition of a generic protein kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| No thermal shift observed | Compound does not bind to the target in cells. | Confirm compound activity in a biochemical assay. |
| Compound is not cell-permeable. | Assess cell permeability using other methods. | |
| Target protein is inherently very stable or unstable. | Adjust the temperature range of the heat challenge. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure even cell seeding and handling. |
| Uneven heating. | Use a PCR machine with a heated lid for precise temperature control. | |
| Inconsistent sample processing. | Standardize lysis and centrifugation steps. | |
| Weak Western blot signal | Low protein expression. | Use a cell line with higher target expression or transfect cells. |
| Poor antibody quality. | Validate the primary antibody for specificity and sensitivity. | |
| Insufficient protein loading. | Increase the amount of protein loaded per lane. |
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for confirming the target engagement of pyrazolo[1,5-a]pyrimidine compounds in a physiologically relevant setting.[2] By providing direct evidence of binding within intact cells, CETSA helps to validate the mechanism of action and guide the optimization of these promising therapeutic agents. The protocols and data presented here offer a comprehensive framework for researchers to successfully implement CETSA in their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. pelagobio.com [pelagobio.com]
- 3. scispace.com [scispace.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
Unlocking the Potential of Pyrazolo[1,5-a]pyrimidines in Pim-1 Kinase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The serine/threonine kinase Pim-1 is a key regulator of cell proliferation, survival, and apoptosis, making it a compelling target in oncology. Overexpression of Pim-1 is observed in various hematological and solid tumors, often correlating with poor prognosis and therapeutic resistance. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective Pim-1 kinase inhibitors. While direct studies on Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate as a Pim-1 inhibitor are not extensively documented, its structural motif suggests its potential as a crucial intermediate or starting material for the synthesis of more complex and potent derivatives. This document provides detailed application notes and experimental protocols for the evaluation of pyrazolo[1,5-a]pyrimidine-based compounds in Pim-1 kinase inhibition studies, drawing upon data from structurally related analogs.
Data Presentation: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase
The following table summarizes the in vitro inhibitory activity of various pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 kinase, providing a comparative baseline for new compounds.
| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | Pim-1 IC50 (nM) | Reference |
| Compound 1 | 3-Aryl and 5-Amino substitutions | 45 | [1] |
| Compound 9a/b | Varied substitutions | Potent nanomolar activity | [1] |
| Compound 11a/b | Varied substitutions | Potent nanomolar activity | [1] |
| Compound 4d | 3-Carbonitrile substitution | 610 | [2] |
| Compound 5d | 3-Carbonitrile substitution | 540 | [2] |
| Compound 9a (from different study) | 3-Carbonitrile substitution | 680 | [2] |
| SGI-1776 | Imidazo[1,2-b]pyridazine core (for comparison) | Not specified | [1] |
| Initial Hit | Unspecified pyrazolo[1,5-a]pyrimidine | 52,000 | [1] |
Signaling Pathway and Experimental Workflow
To effectively study the impact of novel inhibitors on Pim-1 kinase, it is crucial to understand its signaling cascade and the general workflow for inhibitor characterization.
Caption: Pim-1 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Pim-1 Inhibitor Evaluation.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the inhibitory potential of pyrazolo[1,5-a]pyrimidine compounds against Pim-1 kinase.
Protocol 1: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of Pim-1 by measuring the amount of ADP produced, which is directly proportional to kinase activity.[3]
Materials:
-
Recombinant human Pim-1 enzyme
-
PIM1 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[3]
-
Pim-1 peptide substrate (e.g., derived from BAD)
-
ATP
-
Test compound (e.g., this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates (low volume, white)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute in Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup: Add 1 µl of the diluted test compound or vehicle (for positive and negative controls) to the wells of a 384-well plate.[3]
-
Enzyme Addition: Add 2 µl of diluted Pim-1 enzyme to the wells containing the test compound and to the positive control wells. Add 2 µl of Kinase Buffer without enzyme to the negative control (no enzyme) wells.
-
Reaction Initiation: Add 2 µl of a substrate/ATP mixture to all wells to start the kinase reaction. The final concentrations of substrate and ATP should be optimized (typically near the Km for ATP).
-
Incubation: Incubate the plate at room temperature for 60 minutes.[3]
-
ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.[3]
-
Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30 minutes.[3]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Target Engagement - Western Blot for Phospho-BAD
This protocol assesses the ability of the test compound to inhibit Pim-1 kinase activity within a cellular context by measuring the phosphorylation of its downstream substrate, BAD, at Serine 112.[1][4]
Materials:
-
Cancer cell line with known Pim-1 expression (e.g., MCF-7, K562)
-
Complete cell culture medium
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, anti-Pim-1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BAD (Ser112) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL substrate and an imaging system.
-
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total BAD, Pim-1, and the loading control to ensure equal protein loading and to assess the total protein levels.
-
Data Analysis: Quantify the band intensities and normalize the phospho-BAD signal to the total BAD and loading control signals. A dose-dependent decrease in the phospho-BAD/total BAD ratio indicates cellular inhibition of Pim-1 by the test compound.
Protocol 3: Cell Viability and Proliferation Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of the test compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound
-
96-well clear-bottom plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Solubilization buffer (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate overnight to dissolve the formazan crystals. Read the absorbance at 570 nm.[5]
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and indicative of the number of viable cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (growth inhibition 50) or IC50 value.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising starting point for the development of novel Pim-1 kinase inhibitors. While this compound itself may primarily serve as a synthetic intermediate, the protocols and data presented here provide a robust framework for researchers to synthesize and evaluate new derivatives for their potential as anti-cancer therapeutics. Through systematic in vitro and cellular characterization, the therapeutic potential of this important class of compounds can be thoroughly explored.
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate as a CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a pivotal serine/threonine kinase that, in complex with its regulatory partners cyclin E and cyclin A, governs the G1/S phase transition of the cell cycle.[1] Dysregulation of CDK2 activity is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising pharmacophore for the development of potent and selective CDK inhibitors.[2][3] This document provides detailed application notes and experimental protocols for the investigation of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate as a representative CDK2 inhibitor. While specific experimental data for this exact molecule is limited in publicly available literature, the provided protocols and data for structurally related compounds offer a robust framework for its evaluation.
Mechanism of Action
This compound, as a member of the pyrazolo[1,5-a]pyrimidine class of kinase inhibitors, is predicted to function as an ATP-competitive inhibitor of CDK2.[4] By binding to the ATP-binding pocket of the CDK2 enzyme, it prevents the transfer of phosphate from ATP to downstream substrates. The primary substrate of the CDK2/cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and S-phase entry. Inhibition of CDK2 by this compound is expected to block this cascade, leading to a G1-phase cell cycle arrest and subsequent inhibition of tumor cell proliferation.[5]
Data Presentation
The following tables summarize quantitative data for various pyrazolo[1,5-a]pyrimidine derivatives as CDK2 inhibitors. This data provides a reference for the expected potency of this compound.
Table 1: In Vitro Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2
| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | CDK2 IC50 (µM) | Reference Compound | CDK2 IC50 (µM) |
| 5i | 7-(4-Bromo-phenyl)-3-(2-chloro-phenylazo)-2-ylamines | 0.024 | Dinaciclib | 0.018 |
| 5h | 7-(4-Bromo-phenyl)-3-(3-chloro-phenylazo)-2-ylamines | 0.022 | Dinaciclib | 0.018 |
| 6t | 2-(anilinyl)-7-(aryl) with COOEt at position 3 | 0.09 | Ribociclib | 0.07 |
| 6s | 2-(anilinyl)-7-(aryl) with COOEt at position 3 | 0.23 | Ribociclib | 0.07 |
| BS-194 (4k) | 3-isopropyl-5-amino-7-(benzylamino) | 0.003 | - | - |
Note: IC50 values are highly dependent on assay conditions. The data presented here is for comparative purposes.[3][6][7]
Table 2: Cellular Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Cell Line | Assay Type | Parameter | Value (µM) |
| BS-194 (4k) | Average of 60 cancer cell lines | Proliferation | GI50 | 0.280 |
| 5h | MOLT-4 (Leukemia) | Cytotoxicity | IC50 | 0.93 |
| 5h | HL-60 (Leukemia) | Cytotoxicity | IC50 | 0.80 |
| 5i | MOLT-4 (Leukemia) | Cytotoxicity | IC50 | 1.30 |
| 5i | HL-60 (Leukemia) | Cytotoxicity | IC50 | 0.92 |
Note: GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.[2][3]
Mandatory Visualizations
Caption: A generalized experimental workflow for the characterization of a CDK2 inhibitor.
Caption: The CDK2 signaling pathway at the G1/S transition and the inhibitory action of the compound.
Experimental Protocols
Biochemical CDK2/Cyclin A2 Kinase Assay (ADP-Glo™)
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme complex
-
Histone H1 (as substrate)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound stock solution (in DMSO)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Kinase Reaction:
-
Add 1 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Prepare a master mix containing CDK2/Cyclin A2 and Histone H1 in kinase buffer.
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Prepare a reaction mix containing ATP in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[5]
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a non-linear regression curve fit.[8]
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its GI50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Analyze the samples using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software (e.g., FlowJo). An accumulation of cells in the G1 phase is expected.[8]
Western Blot Analysis for Rb Phosphorylation
Objective: To confirm target engagement by assessing the phosphorylation status of the CDK2 substrate, Rb.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-Actin or -Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound for 6-24 hours. Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate.
-
-
Analysis: A decrease in the phosphorylation of Rb at CDK2-specific sites (e.g., Ser780) relative to the total Rb and loading control would indicate target engagement.[8]
Conclusion
This compound represents a promising scaffold for the development of CDK2 inhibitors. The protocols outlined in this document provide a comprehensive framework for its preclinical evaluation, from initial biochemical characterization to the assessment of its effects in cellular models. The provided reference data for related compounds can guide dose selection and the interpretation of experimental results. Further investigation into the selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro and In Vivo Studies of Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of pyrazolo[1,5-a]pyrimidine derivatives, supported by quantitative data from various in vitro and in vivo studies. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these promising compounds.
Data Presentation
The following tables summarize the quantitative data on the biological activities of various pyrazolo[1,5-a]pyrimidine derivatives.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives (IC50)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14a | HCT116 (Colon) | 0.0020 | [1] |
| Compound 5h | HCT-116 (Colon) | 1.51 | [2] |
| Compound 6c | MCF-7 (Breast) | 7.68 | [2] |
| Compounds 1a and 1b | Average over a panel | 0.0248 and 0.028 | [2] |
| Compound 3f | MCF-7 (Breast) | 223.9 | [3] |
| CPL302253 (54) | (PI3Kδ inhibition) | 0.0028 | [4] |
| Compound 6n | Average over 56 cell lines (GI%) | 43.9% | [5] |
| Pyrazolo[3,4-d]pyrimidine 5 | HT1080 (Fibrosarcoma) | 96.25 | [6] |
| Pyrazolo[3,4-d]pyrimidine 5 | Hela (Cervical) | 74.8 | [6] |
| Pyrazolo[3,4-d]pyrimidine 5 | Caco-2 (Colon) | 76.92 | [6] |
| Pyrazolo[3,4-d]pyrimidine 5 | A549 (Lung) | 148 | [6] |
Table 2: Enzyme Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives (IC50)
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Compound 4 (unspecified) | KDM1 | 0.096 | [2] |
| Compound 4 (unspecified) | CDK1 | 0.078 | [2] |
| Compound 5h | CDK2 | 0.022 | [2] |
| Compound 5i | CDK2 | 0.024 | [2] |
| Compound 17 | FLT3-ITD | 0.0004 | [2] |
| Compound 19 | FLT3-ITD | 0.0004 | [2] |
| CPL302415 (6) | PI3Kδ | 0.018 | [7][8] |
| Compound 6t | CDK2 | 0.09 | [5][9] |
| Compound 6s | CDK2 | 0.23 | [5][9] |
| Compound 6s | TRKA | 0.45 | [5][9] |
| Compound 7b | RNA Polymerase | 0.213 (µg/ml) | [10] |
| Compound 4k (BS-194) | CDK2 | 0.003 | [11] |
| Compound 4k (BS-194) | CDK1 | 0.03 | [11] |
| Compound 4k (BS-194) | CDK9 | 0.09 | [11] |
| Compound 12b | α-amylase | 1.80 (mg/mL) | [12] |
| Compound 12b | α-glucosidase | 2.80 (mg/mL) | [12] |
| Compound 12b | Acetylcholinesterase | 3.15 (mg/mL) | [12] |
| Compound 3l | α-amylase (% inhibition) | 72.91% | [13][14] |
| Compound 3l | Acetylcholinesterase (% inhibition) | 62.80% | [13][14] |
Table 3: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives (MIC)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 4c | Escherichia coli | 1.95 | [15] |
| Compound 4i | Enterobacter cloacae | 7.81 | [15] |
| Compound 16d | Fusarium oxysporum | 7.81 | [16] |
| Compound 3i | Bacillus subtilis | 312 (µM) | [3] |
| Compound 3a | Gram-positive strains | 0.125 | [17] |
| Compound 3a | Gram-negative strains | 0.062 - 0.25 | [17] |
| Compounds 16-18 | Bacillus subtilis | 3.125 | [18] |
| Compounds 16-18 | Bacillus thuringiensis | 6.25 | [18] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine derivatives and a general experimental workflow for their evaluation.
References
- 1. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives [mdpi.com]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Bot Verification [chiet.edu.eg]
Application Notes & Protocols: Molecular Docking of Pyrazolo[1,5-a]pyrimidine Derivatives with Protein Kinases
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While extensive research has been conducted on the pyrazolo[1,5-a]pyrimidine scaffold as a source of potent protein kinase inhibitors, specific molecular docking studies for Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate were not found in the reviewed literature. The following application notes and protocols are based on studies of closely related pyrazolo[1,5-a]pyrimidine derivatives and provide a representative methodology for computational analysis of this compound class against protein kinase targets.
Application Notes
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent inhibitory activity against various protein kinases, which are key regulators in cellular signaling pathways.[1] Disruption of these pathways is a common feature in cancers, making protein kinases attractive targets for therapeutic intervention.[1] Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as ATP-competitive inhibitors for a range of kinases, including Pim-1, Flt-3, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K), demonstrating their potential in the development of targeted cancer therapies.[1][2][3][4][5][6]
Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target.[4] This approach provides valuable insights into the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, guiding the optimization of lead compounds to enhance potency and selectivity.[1][5] For instance, docking studies have revealed that specific substitutions on the pyrazolo[1,5-a]pyrimidine core can form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target kinase.[5] These computational predictions, when correlated with in vitro biological data, accelerate the drug discovery process.
Quantitative Data from Related Compounds
The following tables summarize the inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives against several protein kinases, as reported in the literature. This data highlights the therapeutic potential of this chemical class.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 and Flt-3 Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 11b | Pim-1 | < 0.01 | [7] |
| Compound 11b | Flt-3 | < 0.1 | [7] |
Data from studies on potent and selective Pim-1 inhibitors.[7]
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 6t | CDK2 | 0.09 | Ribociclib | 0.07 |
| Compound 6s | TRKA | 0.45 | Larotrectinib | 0.07 |
Data from a study on dual inhibitors of CDK2 and TRKA kinases.[4]
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms
| Compound ID | Target Kinase | IC50 (µM) |
| CPL302415 (6) | PI3Kδ | 0.018 |
| CPL302415 (6) | PI3Kα | 1.42 |
| CPL302415 (6) | PI3Kβ | 25.5 |
| CPL302415 (6) | PI3Kγ | 16.9 |
Data from the development of a novel series of selective PI3Kδ inhibitors.[5]
Experimental Protocols
This section provides a generalized protocol for performing molecular docking studies with a pyrazolo[1,5-a]pyrimidine derivative, such as this compound, and a target protein kinase. This protocol is based on common methodologies reported in the literature.[4][8]
Protocol 1: Molecular Docking Workflow
Objective: To predict the binding mode and affinity of a pyrazolo[1,5-a]pyrimidine compound within the active site of a target protein kinase.
Materials:
-
Ligand Structure: 3D structure of this compound (to be generated using chemical drawing software like ChemDraw and converted to a 3D format).
-
Protein Structure: Crystal structure of the target protein kinase (e.g., CDK2, Pim-1) obtained from the Protein Data Bank (PDB).
-
Software:
-
Molecular Operating Environment (MOE), AutoDock Tools, Schrödinger Suite (Maestro), or similar molecular modeling software.
-
Ligand preparation software (e.g., LigPrep, ChemBio3D).
-
Protein preparation tools (e.g., Protein Preparation Wizard in Maestro, MOE).
-
Methodology:
-
Protein Preparation: a. Download the PDB file of the target kinase. b. Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands. c. Add hydrogen atoms to the protein structure. d. Assign partial charges to the protein atoms (e.g., using AMBER or MMFF94 force fields). e. Perform energy minimization to relieve any steric clashes and optimize the protein geometry.
-
Ligand Preparation: a. Draw the 2D structure of this compound. b. Convert the 2D structure to a 3D conformation. c. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). d. Assign partial charges to the ligand atoms.
-
Active Site Definition: a. Identify the ATP-binding site of the kinase. If a co-crystallized inhibitor is present in the original PDB file, its location can be used to define the binding pocket. b. Define the docking grid box around the identified active site, ensuring it is large enough to accommodate the ligand.
-
Molecular Docking Simulation: a. Select a docking algorithm (e.g., Triangle Matcher in MOE, Glide's Standard Precision mode). b. Set the number of docking poses to generate (e.g., 10-30). c. Choose a scoring function to rank the generated poses (e.g., London dG, GBVI/WSA dG, GlideScore). d. Initiate the docking run.
-
Post-Docking Analysis: a. Analyze the top-ranked docking poses based on their scoring function values (e.g., binding energy in kcal/mol). b. Visually inspect the binding mode of the best-ranked pose. c. Identify key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. d. Compare the binding mode with that of known inhibitors to validate the docking results.
Visualizations
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a relevant biological pathway.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified Pim-1 signaling pathway and point of inhibition.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis of pyrazolo[1,5-a]pyrimidines.
Troubleshooting Guides & FAQs
Issue 1: Formation of an Unexpected Regioisomer
Q1: My reaction of a 3-aminopyrazole with an unsymmetrical β-dicarbonyl compound (e.g., ethyl acetoacetate) yielded a mixture of isomers or the wrong isomer. How can I control the regioselectivity?
A1: The formation of regioisomers is the most common side-product issue in pyrazolo[1,5-a]pyrimidine synthesis. The reaction of a 3-aminopyrazole with an unsymmetrical β-dicarbonyl compound can theoretically yield two different regioisomers, for instance, a 7-methyl or a 5-methyl substituted pyrazolo[1,5-a]pyrimidinone. The regiochemical outcome is highly dependent on the reaction conditions, particularly the type of catalysis (acidic vs. basic).
The selectivity arises from the two nucleophilic nitrogen atoms in the 3-aminopyrazole: the exocyclic amino group (NH2) and the endocyclic ring nitrogen (NH). The initial nucleophilic attack can occur from either of these nitrogens onto one of the carbonyl carbons of the β-dicarbonyl compound. Subsequent cyclization and dehydration lead to the final product.
-
Under acidic conditions (e.g., acetic acid, H₂SO₄): The reaction often favors the formation of the pyrazolo[1,5-a]pyrimidin-7-one derivative. In an acidic medium, the endocyclic imino group of the pyrazole ring is activated, leading to the initial nucleophilic attack from this position.[1]
-
Under basic conditions (e.g., sodium ethoxide): The reaction can be directed to favor the formation of the pyrazolo[1,5-a]pyrimidin-5-one derivative.
-
Microwave Irradiation: This technique has been shown to improve regioselectivity and significantly shorten reaction times, often leading to cleaner products and higher yields.[2] In some cases, solvent-free microwave conditions can provide near-quantitative yields of the desired product.[2]
Issue 2: Low Product Yield
Q2: I am experiencing a low yield of my desired pyrazolo[1,5-a]pyrimidine product. What are the potential causes and solutions?
A2: Low yields can stem from several factors, including incomplete reaction, side product formation, or product degradation.
-
Purity of Starting Materials: Ensure the 3-aminopyrazole and β-dicarbonyl compound are pure. Impurities can interfere with the reaction.
-
Reaction Time and Temperature: The condensation reaction often requires elevated temperatures (reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating or time will result in incomplete conversion, while excessive heat or time can lead to degradation.
-
Solvent Choice: Acetic acid is a common solvent that also acts as an acid catalyst. If yields are low, consider a higher boiling point solvent to increase the reaction temperature.
-
Catalyst: If not using acetic acid, ensure the appropriate catalyst is chosen to favor your desired regioisomer (see Issue 1). The concentration of the catalyst can also be critical and may require optimization.
-
Microwave-Assisted Synthesis: As mentioned, microwave irradiation can often improve yields and reduce reaction times.[2]
Issue 3: Difficulty in Product Purification
Q3: My crude product is difficult to purify, showing multiple spots on TLC close to my desired product.
A3: Purification challenges are typically due to the presence of regioisomers and unreacted starting materials.
-
Optimize for Regioselectivity: The most effective way to simplify purification is to optimize the reaction to form a single regioisomer (see Issue 1).
-
Recrystallization: If the product is a solid, recrystallization is often a highly effective method for purification and can be more scalable than chromatography.
-
Chromatography Optimization: If column chromatography is necessary, experiment with different solvent systems to achieve better separation of the isomers. A gradient elution may be more effective than an isocratic one.
Quantitative Data on Regioselective Synthesis
The following table summarizes data from various studies on the synthesis of pyrazolo[1,5-a]pyrimidine, highlighting the influence of reaction conditions on the product distribution.
| 3-Aminopyrazole Derivative | β-Dicarbonyl Compound | Reaction Conditions | Desired Product | Side Product | Yield of Desired Product (%) | Yield of Side Product (%) | Reference |
| 5-amino-3-(2-pyrrolyl)pyrazole | Ethyl acetoacetate | Acetic Acid, Reflux | 2-(2-pyrrolyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one | 2-(2-pyrrolyl)-7-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one | Selectively Obtained | Not Reported | [Petrova et al. (2003) as cited in 1] |
| 5-aminopyrazole | 4,4-dimethoxybutan-2-one | Ethanol, Reflux | 5-methylpyrazolo[1,5-a]pyrimidine | 7-methylpyrazolo[1,5-a]pyrimidine | Major Product | Traces | [Chimichi et al. (1992) as cited in 4] |
| 5-aminopyrazole | 4,4-dimethoxybutan-2-one | Ethanol, conc. HCl, Reflux | 7-methylpyrazolo[1,5-a]pyrimidine | 5-methylpyrazolo[1,5-a]pyrimidine | Major Product | Traces | [Chimichi et al. (1992) as cited in 4] |
| 5-amino-3-arylpyrazole-4-carbonitriles | Aldehydes, 1,3-cyclohexanedione | DMF, Boiling | 2-Aryl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-3-carbonitriles | Not Applicable | Up to 80% | Not Applicable | [3] |
| 3-aminopyrazole | Ethyl acetoacetate | Acetic Acid, Reflux | 7-methylpyrazolo[1,5-a]pyrimidin-5-one | Not Reported | 35% (as a side product in a different reaction) | Not Reported | [3] |
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 2,5-disubstituted pyrazolo[1,5-a]pyrimidin-7(4H)-one (Acid-Catalyzed)
This protocol is adapted from the general procedure for the condensation of 5-aminopyrazoles with β-dicarbonyl compounds in an acidic medium, which typically favors the formation of the 7-oxo isomer.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-aminopyrazole derivative (1.0 eq) in glacial acetic acid.
-
Addition of Reagents: Add the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidin-7(4H)-one.
Protocol 2: Microwave-Assisted Regioselective Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines
This protocol is based on the findings that microwave irradiation can enhance regioselectivity and yield.[2]
-
Reaction Setup: In a microwave-safe reaction vessel, mix the 3-substituted-5-amino-1H-pyrazole (1.0 eq) and the cyclic β-dicarbonyl compound (1.0 eq) without any solvent.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a specified temperature (e.g., 120 °C) for a short duration (e.g., 20 minutes).
-
Work-up: After the reaction is complete and the vessel has cooled, add a suitable solvent like ethanol to the crude mixture.
-
Isolation: The product may precipitate upon addition of the solvent or after partial evaporation. Collect the solid by filtration.
-
Purification: The high regioselectivity of this method often yields a product of high purity, which may only require washing with a suitable solvent. If necessary, further purification can be achieved by recrystallization or column chromatography.
Troubleshooting Workflow
Caption: Troubleshooting workflow for pyrazolo[1,5-a]pyrimidine synthesis.
References
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5- a ]pyrimidines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ00336B [pubs.rsc.org]
Technical Support Center: Synthesis of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate synthesis.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from issues in the two primary stages: the initial cyclization to form the pyrazolopyrimidine core and the subsequent chlorination. This guide addresses common problems, their potential causes, and recommended solutions.
Problem 1: Low Yield in the Synthesis of the Dihydroxy Intermediate
The formation of the dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate is the foundational step. Low yields at this stage will invariably lead to poor overall yield.
| Symptom | Possible Cause | Recommended Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Ensure the reaction is refluxed for the recommended 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Ineffective base. | Use a freshly prepared solution of sodium ethoxide. Ensure the reaction is carried out under anhydrous conditions as the base is sensitive to moisture. | |
| Formation of side products | Dimerization or other side reactions of the aminopyrazole starting material.[1] | Ensure the stoichiometry of the reactants is accurate. Adding the aminopyrazole slowly to the reaction mixture can sometimes minimize side reactions. |
| Difficult purification | Contamination with unreacted starting materials or side products. | Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in heptane) for purification.[1] |
Problem 2: Low Yield or No Product in the Chlorination Step
The chlorination of the dihydroxy intermediate to the dichloro-derivative is often the most critical and challenging step.
| Symptom | Possible Cause | Recommended Solution |
| Incomplete chlorination | Insufficient amount or poor quality of phosphorus oxychloride (POCl₃). | Use a significant excess of freshly distilled POCl₃. The addition of a small amount of phosphorus pentachloride (PCl₅) can sometimes improve the reaction with lower quality POCl₃. |
| Insufficient reaction time or temperature. | Ensure the reaction is refluxed for at least 24 hours. Higher temperatures, potentially in a sealed reactor, can improve yields.[2] | |
| Product decomposition | Harsh work-up conditions. | The quenching of excess POCl₃ is highly exothermic. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to maintain a low temperature. Adjust the pH carefully with a saturated sodium bicarbonate solution. |
| Formation of dark, tarry substances | Polymerization or decomposition of the starting material or product under strong acidic and high-temperature conditions. | Consider adding a tertiary amine base like N,N-dimethylaniline or pyridine to the reaction mixture. This can neutralize the HCl generated during the reaction and may reduce charring. |
| Hydrolysis of the ester group | Presence of water during the reaction or work-up. | Ensure all glassware is thoroughly dried and the reaction is performed under a dry atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process. First, a suitable 3-aminopyrazole is reacted with diethyl malonate in the presence of a base like sodium ethoxide to form the dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate. This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the desired 5,7-dichloro derivative.[1][3] The chlorine at the 7-position is more reactive, allowing for selective reactions if needed, but for the target compound, the dichloro product is the precursor.[3]
Q2: What are the critical parameters for the chlorination step?
A2: The critical parameters for the chlorination step are the quality and quantity of POCl₃, the reaction temperature, and the reaction time. Using a large excess of POCl₃ and ensuring a sufficiently high reflux temperature for an adequate duration (often 24 hours) are crucial for driving the reaction to completion.[1] The work-up procedure, particularly the quenching of excess POCl₃, must be performed carefully to avoid product decomposition.
Q3: Can I use a solvent in the chlorination reaction?
A3: While many procedures use neat POCl₃ as both the reagent and the solvent, some protocols for similar chlorinations have employed high-boiling inert solvents like acetonitrile.[1] A solvent-free approach using equimolar POCl₃ and a base in a sealed reactor has also been reported for other hydroxypyrimidines and can be an option for larger-scale synthesis to reduce waste and simplify work-up.[2]
Q4: How can I purify the final product?
A4: The final product, this compound, can be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in heptane or petroleum ether.[1][4] Recrystallization from a suitable solvent system may also be an effective purification method.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of excess POCl₃ is extremely exothermic and should be done with extreme care, preferably by adding the reaction mixture to a large amount of crushed ice.
Experimental Protocols
Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Intermediate)
This protocol is adapted from a similar synthesis.[1][3]
-
To a solution of sodium ethoxide, prepared by dissolving sodium (2.0 g, 87 mmol) in absolute ethanol (100 mL), add 5-amino-3-methylpyrazole (8.4 g, 87 mmol).
-
Add diethyl malonate (13.2 mL, 87 mmol) to the mixture.
-
Heat the reaction mixture at reflux for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water and acidify with concentrated HCl to a pH of approximately 5-6.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the dihydroxy intermediate.
Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
This protocol is for a similar compound and serves as a template.[1]
-
Carefully add 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (15.2 g, 92 mmol) in portions to cooled (0 °C) phosphorus oxychloride (90 mL, 0.963 mol).
-
Heat the reaction mixture at reflux for 24 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture to a pH of 6 with a 6 M sodium hydroxide solution.
-
Extract the aqueous phase with ethyl acetate.
-
Dry the combined organic phases with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography (0-40% ethyl acetate in heptane) to yield the dichloro product.
Quantitative Data
The yield of the chlorination step is highly variable and dependent on the specific substrate and reaction conditions. Below is a comparison of reported yields for the chlorination of similar pyrazolo[1,5-a]pyrimidine diols using POCl₃.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | POCl₃, reflux, 24 h | 61% | [1][3] |
| 2-[(Benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol | 2-[(Benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine | POCl₃, acetonitrile, 80 °C, 5 h | 38% | [1][3] |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield synthesis.
References
Troubleshooting regioselectivity issues in pyrazolo[1,5-a]pyrimidine synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to regioselectivity and other common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioselectivity issues in pyrazolo[1,5-a]pyrimidine synthesis?
A1: The primary cause of regioselectivity issues stems from the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-bielectrophilic reagent, such as an unsymmetrical β-dicarbonyl compound. The 5-aminopyrazole has two nucleophilic nitrogen atoms (the endocyclic N1 and the exocyclic NH2 group), which can both react with the electrophilic centers of the partner molecule. This can lead to the formation of two different regioisomers. The regiochemical outcome is influenced by the electronic and steric properties of the substituents on both the aminopyrazole and the bielectrophilic reagent.
Q2: How can I control the regioselectivity of the reaction?
A2: Regioselectivity can be controlled by carefully selecting the reaction conditions. Key factors include the choice of solvent, catalyst (acidic or basic), reaction temperature, and the use of microwave irradiation. For instance, the use of β-enaminones as the 1,3-biselectrophilic compound can enhance regioselectivity as the reaction often proceeds via an initial aza-Michael type addition-elimination, which directs the regiochemical outcome.[1] Microwave-assisted synthesis has also been reported to promote regioselectivity.[2][3]
Q3: What are the advantages of using microwave-assisted synthesis for pyrazolo[1,5-a]pyrimidines?
A3: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, improved yields, and enhanced regioselectivity.[2][3] This method can often lead to cleaner reactions with fewer side products, simplifying purification.
Q4: Can the substituents on the 5-aminopyrazole influence regioselectivity?
A4: Yes, the electronic properties of the substituents on the 5-aminopyrazole ring can influence the nucleophilicity of the nitrogen atoms and, consequently, the regioselectivity of the reaction. Electron-donating groups can enhance the nucleophilicity of the pyrazole nitrogens, while electron-withdrawing groups can decrease it, which can affect the reaction pathway.
Troubleshooting Guides
Issue 1: Poor or No Yield of the Desired Pyrazolo[1,5-a]pyrimidine
Possible Causes:
-
Low Reactivity of Starting Materials: Impurities in the 5-aminopyrazole or the β-dicarbonyl compound can interfere with the reaction.
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, or reaction time may not be suitable for the specific substrates.
-
Incorrect Catalyst: The reaction can be sensitive to the type and concentration of the acid or base catalyst.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the purity of your 5-aminopyrazole and β-dicarbonyl compound using appropriate analytical techniques (e.g., NMR, melting point).
-
Optimize Reaction Conditions:
-
Solvent: If using a low-boiling solvent, consider switching to a higher-boiling one (e.g., acetic acid, DMSO) to increase the reaction temperature.
-
Temperature: Gradually increase the reaction temperature and monitor the progress by TLC.
-
Reaction Time: Extend the reaction time and follow the consumption of starting materials.
-
-
Catalyst Screening:
-
Acid Catalysis: If using acidic conditions (e.g., acetic acid, H₂SO₄), try varying the concentration.
-
Base Catalysis: For base-catalyzed reactions, a non-nucleophilic base is often preferred.
-
-
Consider Microwave Irradiation: If available, microwave-assisted synthesis can often improve yields and reduce reaction times significantly.[2][3]
Issue 2: Formation of a Mixture of Regioisomers
Possible Causes:
-
Use of Unsymmetrical 1,3-Dicarbonyl Compounds: This is the most common reason for the formation of regioisomers.
-
Reaction Conditions Favoring Both Reaction Pathways: The chosen solvent or catalyst may not provide a sufficient energy difference between the two possible cyclization pathways.
Troubleshooting Steps:
-
Modify the 1,3-Bielectrophile: If possible, consider using a symmetrical β-dicarbonyl compound to avoid regioselectivity issues altogether. Alternatively, using β-enaminones can often lead to higher regioselectivity.
-
Solvent Screening: The polarity of the solvent can influence the reaction pathway. Conduct small-scale experiments with a range of solvents (e.g., ethanol, acetic acid, DMF, DMSO) to determine the optimal solvent for your desired regioisomer.
-
Catalyst Optimization:
-
Acidic vs. Basic Conditions: Systematically test both acidic (e.g., p-TsOH, HCl) and basic (e.g., piperidine, Et₃N) catalysts. The choice of catalyst can significantly influence which nucleophilic nitrogen of the aminopyrazole reacts preferentially.
-
-
Employ Microwave Synthesis: Microwave irradiation has been shown to enhance regioselectivity in many cases.[2][3] Experiment with different microwave power levels and temperatures.
Data Presentation
Table 1: Effect of Reaction Conditions on Regioselectivity in the Synthesis of Pyrazolo[1,5-a]pyrimidines
| 5-Aminopyrazole Reactant | 1,3-Dicarbonyl Reactant | Solvent | Catalyst | Temperature (°C) | Reaction Time | Regioisomeric Ratio (Major Isomer) | Reference |
| 3-Phenyl-1H-pyrazol-5-amine | Ethyl acetoacetate | Acetic Acid | None | Reflux | 5 h | 7-hydroxy-5-methyl-2-phenyl | Fraley et al. |
| 3-Amino-4-cyanopyrazole | Ethyl benzoylacetate | Ethanol | Piperidine | Reflux | 8 h | 7-amino-2-phenyl-5-hydroxy | Al-Adiwish et al. |
| 3-Amino-4-ethoxycarbonylpyrazole | Acetylacetone | Acetic Acid | None | 100 | 2 h | 5,7-dimethyl-2-ethoxycarbonyl | El-Kashef et al. |
| 5-Amino-3-(methylthio)pyrazole | 1,1,1-Trifluoro-2,4-pentanedione | Ethanol | Acetic Acid | Reflux | 12 h | 7-methyl-5-trifluoromethyl-2-(methylthio) | Shaw et al. |
Note: This table is a compilation of data from various sources to illustrate the impact of different reaction conditions. Direct comparison of ratios is only valid for identical reactants.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 7-Aryl-5-methylpyrazolo[1,5-a]pyrimidines under Microwave Irradiation
This protocol is adapted from a literature procedure for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines.
Materials:
-
Appropriate 5-amino-3-arylpyrazole (1.0 mmol)
-
Acetylacetone (1.2 mmol)
-
Ethanol (3 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave vial, add the 5-amino-3-arylpyrazole (1.0 mmol), acetylacetone (1.2 mmol), and ethanol (3 mL).
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 7-aryl-5-methylpyrazolo[1,5-a]pyrimidine.
Mandatory Visualization
Reaction Pathway for Pyrazolo[1,5-a]pyrimidine Synthesis
Caption: General reaction pathway for the formation of regioisomers.
Troubleshooting Workflow for Regioselectivity Issues
Caption: A logical workflow for troubleshooting regioselectivity.
References
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine-5-carboxylate Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with pyrazolo[1,5-a]pyrimidine-5-carboxylate esters.
Troubleshooting Guide
Issue 1: Difficulty in removing unreacted starting materials or side products using standard column chromatography.
Q1: My crude product is a complex mixture, and I'm struggling to achieve good separation of my target pyrazolo[1,5-a]pyrimidine-5-carboxylate ester using a standard silica gel column with an ethyl acetate/heptane gradient. What can I do?
A1: Complex crude mixtures often require optimization of the purification strategy. Here are several approaches you can consider:
-
Reaction Monitoring: Closely monitor your reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Quenching the reaction at the optimal time can minimize the formation of byproducts and simplify the purification process.[1]
-
Chromatography Optimization: Experiment with different solvent systems to improve separation on your silica gel column. A step-gradient elution may be more effective than a continuous gradient for separating closely eluting compounds.[1] Consider using additives in your mobile phase, such as a small percentage of triethylamine for basic compounds or acetic acid for acidic impurities, to reduce tailing and improve resolution.
-
Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using an amino-functionalized silica gel column. This can be particularly useful for compounds with basic nitrogen atoms that may interact strongly with the acidic silanol groups on standard silica, leading to poor peak shape and resolution.[2]
-
Microwave-Assisted Synthesis: To minimize byproduct formation from the outset, consider employing microwave-assisted synthesis. This method has been reported to produce functionalized pyrazolo[1,5-a]pyrimidines with high purity, often reducing the need for extensive chromatographic purification.[1]
Issue 2: The target compound is poorly soluble, making recrystallization difficult.
Q2: I am trying to purify my pyrazolo[1,5-a]pyrimidine-5-carboxylate ester by recrystallization, but it has very low solubility in common organic solvents. How can I find a suitable solvent system?
A2: Poor solubility is a common challenge. A systematic approach to solvent screening is recommended:
-
Solvent Screening: Test the solubility of your crude product in a wide range of solvents with varying polarities at both room temperature and elevated temperatures. Ideal recrystallization solvents will show poor solubility at room temperature and high solubility at the solvent's boiling point.
-
Solvent Mixtures: If a single solvent is not effective, a binary or even ternary solvent system can be employed. For example, you can dissolve your compound in a good solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature and then slowly add a poor solvent (e.g., heptane or hexane) until turbidity is observed. Allowing the solution to cool slowly can induce crystallization.
-
Hot Filtration: If your compound is soluble in a particular solvent only at high temperatures, but insoluble impurities are also present, perform a hot filtration to remove the insoluble materials before allowing the solution to cool and crystallize.
Issue 3: The purified product is an off-white or colored solid, indicating persistent impurities.
Q3: After column chromatography and recrystallization, my pyrazolo[1,5-a]pyrimidine-5-carboxylate ester is still not a pure white solid. What could be the source of the color, and how can I remove it?
A3: Residual color often indicates the presence of highly conjugated or polymeric impurities.
-
Activated Carbon Treatment: Dissolve the colored product in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, and then filter the hot solution through a pad of celite to remove the carbon. The activated carbon can adsorb colored impurities. Be aware that this may also lead to some loss of the desired product.
-
Re-evaluation of Reaction Conditions: The formation of colored impurities can sometimes be a result of decomposition under harsh reaction conditions (e.g., high temperatures or strong acids/bases). Revisit your synthetic protocol to see if milder conditions can be employed.
-
Oxidative Impurities: Colored impurities can also arise from the oxidation of the pyrazolo[1,5-a]pyrimidine core or other functional groups. Ensure your reactions and purifications are carried out under an inert atmosphere (e.g., nitrogen or argon) if your compound is susceptible to oxidation.
Frequently Asked Questions (FAQs)
Q4: What are the most common and scalable methods for purifying pyrazolo[1,5-a]pyrimidine derivatives?
A4: The most frequently employed purification methods for this class of compounds are column chromatography and recrystallization.[1] For larger scale purifications, recrystallization is often preferred as it can be more scalable than chromatography.[1] In some cases, synthetic strategies can be designed to avoid the need for chromatographic separation altogether, for instance, by using an excess of a volatile reagent that can be easily removed.[3]
Q5: Are there any "greener" alternatives to traditional column chromatography for the purification of these compounds?
A5: Yes, several strategies can be employed to make the purification process more environmentally friendly:
-
Optimized Synthesis: One-pot and microwave-assisted syntheses can lead to cleaner reactions with fewer byproducts, thereby simplifying or even eliminating the need for extensive purification.[1]
-
Recrystallization: As mentioned, favoring recrystallization over chromatography reduces solvent consumption and waste generation.
-
Solvent Selection: When chromatography is necessary, choosing less hazardous solvents and optimizing the mobile phase to reduce the total volume required can significantly improve the environmental footprint of the process.
Q6: Can I use preparative HPLC for the final purification of my pyrazolo[1,5-a]pyrimidine-5-carboxylate ester?
A6: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high purity, especially for challenging separations or for obtaining highly pure material for biological testing. However, it is generally less scalable and more expensive than column chromatography or recrystallization. It is often used for the final polishing of a compound that has already been partially purified by other methods.
Data Presentation
Table 1: Exemplary Solvent Systems for Column Chromatography of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Silica Gel | 0–40% Ethyl acetate gradient in heptane | [4] |
| 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine derivative | Silica Gel | 0–50% Ethyl acetate gradient in heptane | [4] |
| 5-chloro-7-(substituted amino)pyrazolo[1,5-a]pyrimidine | Amino-functionalized Silica Gel | 0–100% Ethyl acetate gradient in heptane | [2] |
| 2-methyl-5-(substituted)pyrazolo[1,5-a]pyrimidine | Silica Gel | 0–100% Ethyl acetate gradient in heptane | [5] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and then adding the silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using the desired mobile phase (e.g., a low polarity mixture of heptane and ethyl acetate).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath may improve the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for pyrazolo[1,5-a]pyrimidine-5-carboxylate esters.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Optimizing reaction conditions for the synthesis of substituted pyrazolo[1,5-a]pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the synthesis of substituted pyrazolo[1,5-a]pyrimidines. Our aim is to address common experimental challenges and provide actionable solutions to optimize reaction conditions and improve overall success rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q1: I am performing a condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound, but I am observing very low to no yield of the desired pyrazolo[1,5-a]pyrimidine. What are the likely causes and how can I improve the yield?
A1: Low yields in this common condensation reaction can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the high purity of both the 5-aminopyrazole and the β-dicarbonyl compound, as impurities can significantly interfere with the reaction.[1]
-
Reactivity of the β-Dicarbonyl Compound: The reactivity of the β-dicarbonyl compound is a critical factor. Some may necessitate more stringent conditions to prevent the formation of side products.[1][2]
-
Solvent Choice: Acetic acid is a frequently used solvent that can also serve as a catalyst.[1][2] If yields remain low, consider switching to a solvent with a higher boiling point to facilitate the reaction at an elevated temperature.
-
Catalyst Optimization: This reaction can be catalyzed by either acids or bases.[1] For acidic catalysis (e.g., H₂SO₄ in acetic acid), ensure the concentration is optimal.[1][2] When using a base, a non-nucleophilic base is generally preferred.
-
Temperature and Reaction Time: These reactions often necessitate elevated temperatures, typically at reflux.[1] If the yield is suboptimal, incrementally increase the reaction temperature or prolong the reaction time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly enhance the reactivity of starting materials, leading to faster reaction times and improved yields.[2]
Q2: My three-component reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound is not proceeding as expected. What can I do?
A2: Three-component reactions are efficient but can be sensitive to reaction conditions. Consider the following:
-
Reaction Sequence: The reaction proceeds through the formation of an imine intermediate. Ensure conditions are favorable for this initial step.
-
Microwave Irradiation: This approach is particularly advantageous for multicomponent reactions, often leading to high-purity products in a matter of minutes.[2]
-
Solvent-Free Conditions: Some protocols have been successfully developed under solvent-free microwave conditions, which can accelerate the reaction and simplify purification.[2]
Issue 2: Poor Regioselectivity
Q3: I am obtaining a mixture of regioisomers in my synthesis. How can I improve the regioselectivity?
A3: Regioselectivity is a common challenge, particularly with unsymmetrical β-dicarbonyl compounds.
-
Nature of the β-Dicarbonyl Compound: The structure of the β-dicarbonyl compound plays a significant role in directing the regioselectivity of the cyclization.[2] For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone has been shown to yield regioselective formation of the corresponding cyclopentapyrazolo[1,5-a]pyrimidines.[2]
-
Microwave-Assisted Synthesis: Microwave irradiation has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines.[2]
Issue 3: Difficulty with Post-Synthesis Modifications
Q4: I am struggling with introducing functional groups onto the pyrazolo[1,5-a]pyrimidine core using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig). What are some key considerations?
A4: Palladium-catalyzed cross-coupling reactions are powerful tools for diversification but require careful optimization.
-
Reaction Conditions: These reactions are sensitive to the choice of palladium precursor, ligand, base, and solvent.
-
Microwave Conditions: Microwave heating can be beneficial for these reactions, often leading to higher yields and shorter reaction times. For example, the Buchwald-Hartwig reaction to couple benzimidazoles with 5-chloro-pyrazolo[1,5-a]pyrimidines has been successfully performed under microwave irradiation at 150 °C.[3]
-
Reagent Equivalents: The stoichiometry of the reactants, catalyst, and ligand is critical. It is common to use a slight excess of the amine and base.
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various synthetic protocols for pyrazolo[1,5-a]pyrimidines, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles | 1,3-diketones or keto esters | H₂SO₄ / Acetic Acid | Reflux | 4 - 4.5 | 87 - 95 | [4] |
| 3-Substituted-5-amino-1H-pyrazoles | Cyclic β-dicarbonyls | Not specified | Not specified | Not specified | Good | [2] |
| 3-Aminopyrazole | 1,1,3,3-tetramethoxypropane | HCl / ZnCl₂ / Ethanol | Reflux | 1 | 86 | [5] |
Table 2: Microwave-Assisted Synthesis
| Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide & benzylidene malononitrile | Solvent-free | 120 | 20 | Not specified | [2] |
| 5-chloro-pyrazolo[1,5-a]pyrimidine & benzimidazole derivative | Toluene | 150 | 360 | 34 - 93 | [3] |
| β-enaminones & NH-5-aminopyrazoles | Solvent-free | 150 | 30 | High | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of substituted pyrazolo[1,5-a]pyrimidines.
Protocol 1: General Procedure for the Condensation of 5-Aminopyrazoles with β-Diketones
-
To a solution of the substituted 5-aminopyrazole (1.0 eq) in glacial acetic acid, add the appropriate 1,3-diketone or β-ketoester (1.1 eq).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a suitable base (e.g., aqueous ammonia).
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
-
In a pressure-rated microwave vessel, combine the 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq), the desired amine (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) (0.1 eq), and cesium carbonate (2.0 eq).
-
Add the appropriate solvent (e.g., toluene).
-
Seal the reaction vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for the specified time (e.g., 6 hours).[3]
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the synthesis and troubleshooting of pyrazolo[1,5-a]pyrimidines.
Caption: Workflow for optimizing a condensation reaction.
Caption: Troubleshooting logic for low reaction yields.
Caption: General experimental workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential stability concerns for this compound in solution?
A1: Based on its chemical structure, the primary stability concerns for this compound in solution are:
-
Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.[1][2][3][4]
-
Photodegradation: The pyrazolopyrimidine core, being a heteroaromatic system, may be sensitive to light, potentially leading to degradation upon exposure to UV or ambient light.[5][6]
-
Oxidative Degradation: The electron-rich pyrazolopyrimidine ring system could be susceptible to oxidation, particularly in the presence of oxidizing agents or dissolved oxygen.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo thermal decomposition. The presence of a chloro substituent might influence the degradation pathway.[7][8]
Q2: What are the likely degradation products of this compound?
A2: The primary degradation product is expected to be 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid, formed via hydrolysis of the ethyl ester. Other potential degradation products could arise from reactions involving the pyrazolopyrimidine ring, such as hydroxylation or ring cleavage, particularly under oxidative or photolytic stress.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[9][10][11][12] This method should be capable of separating the parent compound from its potential degradation products. UV detection is typically suitable for this chromophoric molecule.
Q4: What general precautions should I take when preparing and storing solutions of this compound?
A4: To minimize degradation, it is advisable to:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, store solutions at low temperatures (e.g., 2-8 °C) and protected from light.
-
Use buffered solutions to maintain a stable pH, preferably in the neutral range, to minimize acid or base-catalyzed hydrolysis.
-
Consider using deoxygenated solvents if oxidative degradation is a concern.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or concentration over a short period in solution. | Hydrolysis of the ethyl ester. | Investigate the pH of the solution. If acidic or basic, consider using a neutral buffer. Prepare solutions fresh before use. |
| Appearance of a new, more polar peak in the HPLC chromatogram. | Formation of the carboxylic acid degradation product due to hydrolysis. | Confirm the identity of the new peak by techniques such as LC-MS. If confirmed, follow the recommendations for preventing hydrolysis. |
| Discoloration or precipitation of the solution upon exposure to light. | Photodegradation of the pyrazolopyrimidine ring. | Protect solutions from light by using amber vials or covering containers with aluminum foil. Conduct experiments under controlled lighting conditions. |
| Inconsistent results between experiments conducted on different days. | Variability in storage conditions (temperature, light exposure). | Standardize solution preparation and storage protocols. Ensure consistent temperature and light protection for all samples. |
| Gradual loss of compound in the presence of air or certain excipients. | Oxidative degradation. | Consider purging solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions. Evaluate the compatibility of the compound with all excipients. |
Experimental Protocols
The following are generalized protocols for forced degradation studies to assess the stability of this compound. These studies are designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.[13][14][15][16]
Protocol 1: Forced Degradation Study
1. Objective: To investigate the degradation of this compound under various stress conditions.
2. Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature for 24 hours.
-
After 24 hours, neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
After 24 hours, neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 60°C for 24 hours.
-
Also, place a solution of the compound in a sealed vial in the oven at 60°C for 24 hours.
-
After 24 hours, allow the samples to cool to room temperature.
-
Prepare a solution of the solid sample and dilute the solution sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a quartz cuvette or a photostable container to a light source in a photostability chamber.
-
The light source should provide both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure period, dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Protocol 2: HPLC Method for Stability Indicating Assay
1. Objective: To develop an HPLC method capable of separating this compound from its degradation products.
2. Chromatographic Conditions (Illustrative Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % B 0 20 15 80 20 80 22 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Data Presentation
The following tables present illustrative data that could be obtained from the forced degradation studies.
Table 1: Summary of Forced Degradation Studies (Illustrative Data)
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 N HCl (24h, RT) | 15.2 | 1 |
| 0.1 N NaOH (24h, RT) | 25.8 | 1 |
| 3% H₂O₂ (24h, RT) | 8.5 | 2 |
| Thermal (60°C, 24h) | 5.1 | 1 |
| Photolytic (ICH Q1B) | 12.3 | 3 |
Table 2: HPLC Method Parameters for Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Parent) | ~ 12.5 min |
| Retention Time (Major Degradant) | ~ 8.2 min |
Disclaimer: The quantitative data presented in these tables is for illustrative purposes only and is not based on actual experimental results for this compound.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways for the compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. irjpms.com [irjpms.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. scispace.com [scispace.com]
- 16. biopharminternational.com [biopharminternational.com]
Technical Support Center: Parallel Synthesis of Heterocyclic Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the parallel synthesis of heterocyclic compounds. The information is presented in a question-and-answer format to directly address specific experimental challenges.
I. General Reaction Troubleshooting
This section addresses common problems related to reaction outcomes, such as low yields, incomplete conversions, and the formation of impurities.
FAQs & Troubleshooting Guides
Q1: My reactions show low or no yield across the entire 96-well plate. What are the common causes?
A1: Low or no yield across an entire plate often points to a systemic issue with one of the common reagents, the reaction conditions, or the automated liquid handler.
-
Reagent Quality: Ensure all starting materials and reagents are of sufficient purity and have not degraded. Impurities in common starting materials or solvents can halt the reaction.
-
Atmospheric Sensitivity: Many reactions for heterocyclic synthesis are sensitive to air and moisture. Ensure that all solvents are anhydrous and that reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
Incorrect Dispensing by Liquid Handler: The automated liquid handler may have failed to dispense a critical reagent into any of the wells. This can be due to a clogged tip, incorrect liquid class settings, or insufficient volume in the source container.
-
Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may be inadequate. Verify that the heating or cooling unit is functioning correctly and that the set parameters are appropriate for the specific transformation.[1]
Q2: I'm observing significant well-to-well variability in yield and purity. What could be the cause?
A2: High variability across a plate suggests inconsistencies in dispensing, mixing, or temperature control.
-
Inconsistent Reagent Dispensing: Automated liquid handlers can show variability in dispensed volumes, especially with viscous solutions or suspensions.[2][3] This can be due to air bubbles in the tips, poorly seated tips, or incorrect liquid class settings for the specific reagent.[4][5]
-
Inefficient Mixing: Inadequate mixing in the reaction wells can lead to localized concentration gradients and incomplete reactions.[6][7] This is particularly problematic for heterogeneous reactions (e.g., with a solid-supported reagent). Consider using an orbital shaker or a plate mixer designed for 96-well plates.
-
Temperature Gradients: Uneven heating or cooling across the reaction block can lead to different reaction rates in different wells. Ensure the reaction block has uniform temperature distribution.
-
Cross-Contamination: Contamination between wells can occur if the liquid handler tips are not properly washed between dispensing different reagents or if there is splashing during reagent addition.[5]
Q3: My reaction is producing a significant amount of a specific side product. How can I minimize its formation?
A3: The formation of a consistent side product points to a competing reaction pathway that may be favored under the current conditions.
-
Reaction Temperature: The activation energy for the side reaction may be lower or higher than that of the desired reaction. Experiment with different reaction temperatures to favor the desired pathway.
-
Reagent Stoichiometry: The ratio of reactants can influence the formation of side products. A systematic variation of the stoichiometry of the reactants in a small-scale experiment can help identify the optimal ratio.
-
Choice of Base or Catalyst: The type and strength of the base or the choice of catalyst can significantly impact the selectivity of a reaction. Consider screening a small library of bases or catalysts to find one that minimizes the side product formation.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence reaction pathways.[8] A change in solvent may disfavor the formation of the side product.
II. Automation & Robotics Troubleshooting
This section focuses on issues related to the automated equipment used in parallel synthesis.
FAQs & Troubleshooting Guides
Q1: The automated liquid handler is dispensing inaccurate volumes. How can I troubleshoot this?
A1: Inaccurate dispensing is a common issue that can severely impact reaction outcomes.
-
Check for Clogged Tips: Visually inspect the pipette tips for any blockages. If a tip is clogged, it should be replaced.
-
Verify Liquid Class Settings: Ensure that the correct liquid class is selected for each reagent. The liquid class defines parameters like aspiration and dispensing speed, air gaps, and blowout volumes, which are critical for accurate dispensing of liquids with different viscosities, vapor pressures, and surface tensions.
-
Calibrate the Liquid Handler: Regular calibration of the liquid handler is essential to ensure accuracy.[5]
-
Ensure Proper Tip Seating: Poorly seated tips can lead to air leaks and inaccurate aspiration. Verify that the tips are firmly and evenly attached to the pipetting head.
-
Check for Air Bubbles: Air bubbles in the system or in the tips will lead to inaccurate dispensing. Purge the system to remove any trapped air.[5]
Q2: The robotic plate mover is failing to correctly place or retrieve plates. What should I do?
A2: Plate handling errors can halt an entire automated workflow.
-
Check for Obstructions: Ensure that there are no physical obstructions in the path of the robotic arm or the plate stacks.
-
Verify Plate Definitions: The dimensions and type of the microplates must be correctly defined in the control software.
-
Re-teach Robotic Positions: The robotic arm's positions for picking and placing plates may need to be re-taught if they have drifted over time.
-
Inspect the Gripper: Check the robotic gripper for any signs of wear or damage. Ensure that the gripping force is set appropriately for the type of plate being used.
III. Purification Troubleshooting
This section provides guidance on common challenges encountered during the high-throughput purification of compound libraries.
FAQs & Troubleshooting Guides
Q1: I am getting low recovery of my target compounds after automated Solid-Phase Extraction (SPE). What are the likely causes?
A1: Low recovery in SPE can be due to several factors related to the sorbent, solvents, or the automated process itself.
-
Improper Sorbent Selection: The SPE sorbent may not have sufficient affinity for your target compounds. Ensure the retention mechanism of the sorbent (e.g., reversed-phase, normal-phase, ion-exchange) is appropriate for your molecules.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb your compounds from the sorbent. Try increasing the elution solvent strength or volume.
-
Analyte Breakthrough During Loading: The sample loading flow rate may be too high, not allowing enough time for the analytes to bind to the sorbent.[6] The capacity of the SPE cartridge may also be exceeded if the sample is too concentrated.
-
Premature Elution During Washing: The wash solvent may be too strong, causing your target compounds to be washed away along with the impurities.
-
Cartridge Drying Out: For some SPE phases, allowing the sorbent bed to dry out after conditioning and before sample loading can lead to poor recovery.
Q2: My purified samples are still showing significant impurities after automated purification. How can I improve the purity?
A2: Insufficient purity suggests that the purification method is not effectively separating the target compounds from byproducts or unreacted starting materials.
-
Optimize the Wash Step: The wash step is critical for removing impurities. You may need to use a stronger wash solvent or increase the wash volume. However, be careful not to use a wash solvent that is so strong that it also elutes your target compound.
-
Select a More Selective Sorbent: If impurities have similar properties to your target compound, you may need to use a different SPE sorbent with a different retention mechanism to achieve better separation.
-
Employ a Secondary Purification Method: For very challenging separations, a single purification step may not be sufficient. Consider a two-step purification process, such as a combination of SPE and preparative HPLC.
IV. Analytical Troubleshooting
This section addresses common issues encountered during the analysis of parallel synthesis libraries, typically by LC-MS.
FAQs & Troubleshooting Guides
Q1: My LC-MS chromatograms show significant peak tailing for my compounds of interest. What is the cause?
A1: Peak tailing can be caused by a variety of factors related to the column, mobile phase, or interactions with the LC system.
-
Column Contamination: Buildup of strongly retained compounds on the column inlet can cause peak tailing. Try flushing the column with a strong solvent or reversing the column and flushing to waste.[4]
-
Secondary Interactions: Silanol groups on the silica support of the column can interact with basic analytes, causing tailing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a column with end-capping can help.
-
Column Void: A void at the head of the column can cause peak distortion. This can happen over time as the packed bed settles.
-
Mismatched Injection Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[4]
Q2: I am observing carryover between injections in my LC-MS analysis. How can I prevent this?
A2: Carryover of sample from one injection to the next is a common problem in high-throughput analysis and can lead to false positives.
-
Optimize Needle Wash: The autosampler's needle wash procedure is critical for preventing carryover. Ensure that the wash solvent is strong enough to dissolve the analytes and that the wash volume is sufficient.
-
Use a Blank Injection: Running a blank injection (injecting only solvent) after a high-concentration sample can help to wash out any residual compound from the system.
-
Check for Contamination in the System: Carryover can also occur in places other than the needle, such as the injection valve or transfer tubing. A thorough system cleaning may be necessary.
V. Data Presentation
Table 1: Effect of Dispensing Speed on Reaction Yield for a Representative Suzuki Coupling Reaction
| Dispensing Speed (µL/s) | Average Yield (%) | Standard Deviation (%) |
| 50 | 75 | 15.2 |
| 100 | 88 | 5.1 |
| 200 | 85 | 6.3 |
| 400 | 62 | 20.5 |
| This is an illustrative example. Optimal dispensing speeds are dependent on the specific liquid handler, reagent viscosity, and tip type. |
VI. Experimental Protocols
Protocol 1: Parallel Solution-Phase Synthesis of a Δ2-Pyrazoline Library
This protocol is adapted from the solution-phase parallel synthesis of Δ2-pyrazolines.[9]
-
Preparation of Hydrazonyl Chlorides: In separate reaction vessels, dissolve the appropriate hydrazone precursor in an anhydrous solvent (e.g., THF). Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) portion-wise. Stir the reaction at 0 °C until completion (monitor by TLC or LC-MS). Remove the solvent under reduced pressure to obtain the crude hydrazonyl chloride.
-
Reaction Setup in 96-Well Plate: To each well of a 96-well reaction block, add the appropriate α,β-unsaturated aldehyde or ketone (1.0 eq) dissolved in an anhydrous solvent (e.g., DCM).
-
Cycloaddition Reaction: Using an automated liquid handler, add a solution of the appropriate hydrazonyl chloride (1.1 eq) in anhydrous DCM to each well. Then, add a solution of triethylamine (1.5 eq) in anhydrous DCM to each well.
-
Reaction Incubation: Seal the reaction block and stir at room temperature for 16-24 hours.
-
Work-up and Purification: Quench the reactions by adding water. Perform a liquid-liquid extraction using an automated liquid handler. The organic layers can be purified in parallel using Solid-Phase Extraction (SPE) cartridges.
-
Analysis: Analyze the purified products by LC-MS to determine purity and confirm the identity of the desired pyrazolines.
Protocol 2: Automated Solid-Phase Extraction (SPE) for Library Purification
This is a general protocol for the purification of a compound library using an automated 96-well SPE system.[10][11][12]
-
Conditioning: Condition the SPE plate (e.g., a reversed-phase C18 plate) by passing one column volume of methanol through each well, followed by one column volume of water. Do not allow the sorbent to dry.[10]
-
Sample Loading: Dilute the crude reaction mixtures with a suitable solvent (e.g., DMSO/water) and load the samples onto the SPE plate. The flow rate should be slow enough to allow for efficient binding of the target compounds.
-
Washing: Wash the SPE plate with a weak solvent (e.g., 5% methanol in water) to remove polar impurities and salts. The volume of the wash solvent should be at least two column volumes.
-
Elution: Elute the purified compounds with a strong solvent (e.g., methanol or acetonitrile) into a clean 96-well collection plate.
-
Post-Purification Processing: Evaporate the solvent from the collection plate using a centrifugal evaporator. The purified compounds can then be reconstituted in a suitable solvent (e.g., DMSO) for analysis and biological screening.
VII. Visualizations
Caption: A logical workflow for troubleshooting low yield in parallel synthesis.
Caption: A troubleshooting guide for low recovery in automated SPE.
References
- 1. benchchem.com [benchchem.com]
- 2. Successfully Maintaining Automated Liquid Handlers | Lab Manager [labmanager.com]
- 3. aicompanies.com [aicompanies.com]
- 4. prcxi-liquidmoving.com [prcxi-liquidmoving.com]
- 5. prcxi-liquidmoving.com [prcxi-liquidmoving.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Parallel purification of microscale libraries via automated solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asiduoscientific.com [asiduoscientific.com]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. Automated Solid Phase Extraction (SPE) | Thermo Fisher Scientific - UK [thermofisher.com]
Technical Support Center: Overcoming Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals utilizing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. It provides practical guidance for troubleshooting unexpected experimental outcomes that may arise from off-target activities of these compounds.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with pyrazolo[1,5-a]pyrimidine kinase inhibitors, offering a systematic approach to identifying and mitigating off-target effects.
FAQ 1: My experimental results (e.g., unexpected phenotype, toxicity) are inconsistent with the known function of the primary target kinase. How can I determine if this is an off-target effect?
Answer:
Several steps can be taken to investigate a potential off-target effect:
-
Confirm On-Target Engagement: First, verify that your inhibitor is engaging its intended target in your experimental system at the concentrations used. A lack of on-target engagement could be due to issues with compound potency or cell permeability.[1]
-
Dose-Response Analysis: Conduct a dose-response experiment and compare the IC50 value for the primary target with the concentration at which you observe the unexpected phenotype. A significant discrepancy between these values may suggest an off-target effect.[1]
-
Use a Structurally Unrelated Inhibitor: If possible, use a different, structurally unrelated inhibitor that targets the same primary kinase.[1] If this second inhibitor does not produce the same phenotype, it strengthens the possibility of an off-target effect from your pyrazolo[1,5-a]pyrimidine compound.
-
Rescue Experiment: A "rescue" experiment can provide strong evidence. If you can express a drug-resistant mutant of the primary target kinase in your cells, this should reverse the on-target effects.[1] If the anomalous phenotype persists, it is likely due to an off-target interaction.
-
Comprehensive Kinase Profiling: The most direct method to identify potential off-target kinases is through broad kinome profiling.[1] This involves screening your inhibitor against a large panel of purified kinases to determine its selectivity.
FAQ 2: My pyrazolo[1,5-a]pyrimidine inhibitor shows activity against multiple kinases in a profiling screen. How can I improve its selectivity?
Answer:
Improving kinase inhibitor selectivity often involves medicinal chemistry efforts guided by structure-activity relationship (SAR) studies.[2][3] Modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact its binding affinity and selectivity. For instance, substitutions at various positions on the pyrazole or pyrimidine rings can alter interactions with the kinase active site.[2] Additionally, introducing bulky or specific functional groups can enhance selectivity by exploiting unique features of the target kinase's binding pocket that are not present in off-target kinases.
FAQ 3: Are there computational methods to predict potential off-target effects of my pyrazolo[1,5-a]pyrimidine inhibitor?
Answer:
Yes, computational approaches can be valuable in predicting off-target interactions. Molecular docking simulations can be used to model the binding of your inhibitor to the crystal structures of various kinases.[4] This can help identify potential off-target kinases that may have a binding pocket compatible with your compound. These computational predictions should then be validated experimentally.
Data Presentation: Selectivity Profiles of Pyrazolo[1,5-a]pyrimidine Inhibitors
The following tables summarize quantitative data on the selectivity of representative pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
| Compound | Target Kinase | On-Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Reference Compound | On-Target IC50 (nM) |
| Compound 32 | TrkA | 1.9 | - | - | Larotrectinib | 1.2 |
| TrkB | 3.1 | 2.1 | ||||
| TrkC | 2.3 | 2.1 | ||||
| Compound 34 | TrkA | 1.8 | - | - | Larotrectinib | 1.2 |
| TrkB | 4.1 | 2.1 | ||||
| TrkC | 2.3 | 2.1 | ||||
| Compound 36 | TrkA | 1.4 | - | - | Larotrectinib | 1.2 |
| TrkB | 2.4 | 2.1 | ||||
| TrkC | 1.9 | 2.1 | ||||
| Compound 37 (LPM4870108) | TrkA | 2.4 | ALK | 182.0 | LOXO-195 | - |
| TrkC | 0.2 | Ros1 | 1.0 | TPX-0005 | - |
Data synthesized from Wang, Y., et al. (2021) and other sources.[5][6]
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine-based CDK Inhibitors
| Compound | On-Target Kinase | On-Target IC50 (µM) | Off-Target Kinase | Off-Target IC50 (µM) | Reference Compound | On-Target IC50 (µM) |
| Compound 5i | CDK2 | 0.25 | CDK7 | 0.12 | Roscovitine | 0.24 |
| Compound 5j | CDK2 | 0.16 | CDK7 | 0.14 | Roscovitine | 0.24 |
| Compound 6d | CDK2 | 0.55 | TRKA | 0.57 | Ribociclib | 0.07 |
| Compound 6n | CDK2 | 0.78 | TRKA | 0.98 | Ribociclib | 0.07 |
| Compound 6t | CDK2 | 0.09 | TRKA | 0.45 | Ribociclib | 0.07 |
Data synthesized from recent studies on pyrazolo[1,5-a]pyrimidine CDK inhibitors.[7][8]
Experimental Protocols
Detailed methodologies for key experiments to investigate off-target effects are provided below.
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of a pyrazolo[1,5-a]pyrimidine inhibitor against a panel of kinases.
Objective: To determine the inhibitory activity of a compound against a broad range of kinases to identify on-target and off-target interactions.
Materials:
-
Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase profiling system (e.g., commercial panels from Promega[1][9] or Reaction Biology[10])
-
ATP, appropriate kinase substrates, and reaction buffers
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in an appropriate buffer or DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the kinase-specific substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).[9]
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration. Determine IC50 values for the on-target and any significantly inhibited off-target kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement within intact cells.[2][11]
Objective: To confirm that the pyrazolo[1,5-a]pyrimidine inhibitor binds to its intended target protein in a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
PBS, protease inhibitors
-
Thermal cycler
-
Reagents for cell lysis and protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target kinase and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the pyrazolo[1,5-a]pyrimidine inhibitor or vehicle control for a specified time.
-
Heat Shock: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[11]
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.[11]
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target kinase.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal.
-
-
Data Analysis: Quantify the band intensities. A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.
Protocol 3: Western Blot Analysis of Downstream Signaling
This method indirectly assesses target engagement by measuring the phosphorylation status of downstream substrates.
Objective: To determine if the pyrazolo[1,5-a]pyrimidine inhibitor functionally inhibits the target kinase's activity in cells.
Materials:
-
Cell line with a known signaling pathway downstream of the target kinase
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
Appropriate ligand/stimulus to activate the signaling pathway
-
Cell lysis buffer
-
Primary antibodies against the phosphorylated and total forms of the target kinase and a downstream substrate
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells and pre-treat with various concentrations of the inhibitor or vehicle control.
-
Pathway Stimulation: Stimulate the cells with an appropriate ligand to activate the target kinase and its downstream pathway.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with antibodies against the phosphorylated and total forms of the target and downstream proteins.
-
Incubate with HRP-conjugated secondary antibodies and detect the signals.
-
-
Data Analysis: Quantify the band intensities. A decrease in the phosphorylation of the downstream substrate in the presence of the inhibitor indicates functional target engagement.
Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming the off-target effects of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A typical experimental workflow to assess and improve inhibitor selectivity.
Caption: A simplified diagram of the Trk signaling pathway and the point of inhibition.
Caption: The role of CDKs in the cell cycle and the inhibitory action of pyrazolo[1,5-a]pyrimidines.
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparing the efficacy of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate to other CDK2 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of pyrazolo[1,5-a]pyrimidine-based Cyclin-Dependent Kinase 2 (CDK2) inhibitors against other prominent CDK2 inhibitor classes. While specific biological data for Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is not extensively available in the public domain, this guide will focus on the broader class of pyrazolo[1,5-a]pyrimidine derivatives, for which significant research and data exist. This comparison is supported by experimental data from in vitro kinase assays and cell-based proliferation assays.
Introduction to CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1/S phase transition.[1] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The development of small molecule inhibitors of CDK2 is a major focus in oncology drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising core structure for the development of potent and selective CDK2 inhibitors.
Comparative Efficacy of CDK2 Inhibitors
The following table summarizes the in vitro efficacy (IC50 values) of representative pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors compared to inhibitors from other chemical classes. Lower IC50 values indicate higher potency.
| Class | Compound | CDK2 IC50 (nM) | Other CDKs Inhibited (IC50 in nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | BS-194 | 3 | CDK1 (30), CDK5 (30), CDK9 (90) | [2] |
| Compound 2d | 60% inhibition (concentration not specified) | Not specified | [3] | |
| Compound 2g | 40% inhibition (concentration not specified) | Not specified | [3] | |
| Compound 15 | 61 | Not specified | [4] | |
| Pyrazolo[3,4-d]pyrimidine | Compound 3d | 332 | Not specified | [5] |
| Thiazolyl-aminopyrimidine | Compound 12u | 7 | >80-fold selectivity vs CDK2 | [6] |
| Purine analogue | (R)-Roscovitine (Seliciclib) | 100 | CDK1 (2700), CDK7 (500), CDK9 (800) | [6] |
| Pan-CDK Inhibitor | Flavopiridol (Alvocidib) | 100 | CDK1 (30), CDK4 (20), CDK6 (60), CDK7 (10), CDK9 (10) | [6] |
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.[7]
Materials:
-
Recombinant CDK2/Cyclin A2 or CDK2/Cyclin E enzyme
-
Substrate (e.g., Histone H1 or a synthetic peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the CDK2 enzyme and substrate to the desired concentrations in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution or vehicle control. Add 2 µL of the enzyme solution and 2 µL of the substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8]
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Visualizations
Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.
Caption: General experimental workflow for the discovery and characterization of CDK2 inhibitors.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Cross-reactivity profiling of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate against a kinase panel
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is recognized in medicinal chemistry as a "privileged" structure due to its ability to potently and selectively inhibit various protein kinases, which are critical targets in oncology and other therapeutic areas.[1] Derivatives of this scaffold have been developed to target a range of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinase 2 (CDK2), B-Raf, and Casein Kinase 2 (CK2).[2][3][4][5] Understanding the cross-reactivity profile of these compounds across the human kinome is essential for developing safe and effective targeted therapies, as off-target effects can lead to toxicity or unexpected polypharmacology.[3]
While specific kinase profiling data for Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is not publicly available, this guide provides a comparative analysis of a representative pyrazolo[1,5-a]pyrimidine inhibitor, PP121 , against the well-known broad-spectrum kinase inhibitor, Staurosporine . This comparison illustrates the selectivity that can be achieved with the pyrazolo[1,5-a]pyrimidine scaffold versus a non-selective agent.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the inhibitory activity of PP121 and Staurosporine against a panel of selected kinases. PP121 demonstrates a more selective profile, potently inhibiting tyrosine kinases and PI3-kinases, while Staurosporine shows broad, potent inhibition across different kinase families.
Table 1: Cross-Reactivity Profiling of PP121 against a Kinase Panel
Data represents the percentage of kinase activity inhibited by 1µM PP121.
| Kinase Target | Family | % Inhibition at 1µM |
| Src | Tyrosine Kinase | >90% |
| Abl | Tyrosine Kinase | >90% |
| VEGFR | Tyrosine Kinase | >90% |
| p110α | PI3-Kinase | >90% |
| mTOR | PI3-Kinase | >90% |
| PKCα | Serine/Threonine | <25% |
| PKCβII | Serine/Threonine | <25% |
| JAK2 V617F | Tyrosine Kinase | <25% |
Source: Data adapted from Apsel et al., Nat. Chem. Biol., 2008, as presented in public research data.[6]
Table 2: Inhibitory Activity (IC50) of Staurosporine against a Kinase Panel
IC50 values indicate the concentration of inhibitor required to reduce kinase activity by 50%.
| Kinase Target | Family | IC50 (nM) |
| PKC | Serine/Threonine | 0.7 - 6 |
| PKA | Serine/Threonine | 7 - 15 |
| PKG | Serine/Threonine | 8.5 |
| c-Fgr | Tyrosine Kinase | 2 |
| p60v-src | Tyrosine Kinase | 6 |
| CaM Kinase II | Serine/Threonine | 20 |
| Phosphorylase Kinase | Serine/Threonine | 3 |
Source: Data compiled from various biochemical assays.[7][8][9]
Experimental Protocols
The data presented above is typically generated using in vitro kinase activity assays. The following is a generalized protocol for a luminescence-based kinase assay, a common method for high-throughput screening and profiling of kinase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by a kinase. The remaining ATP is converted into a luminescent signal, which is inversely proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
Test Compound (e.g., PP121) and Control Compound (e.g., Staurosporine)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
DMSO for compound dilution
-
Multi-well assay plates (e.g., 384-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and control compounds in DMSO. Typically, a 10-point, 3-fold dilution series is created to span a wide concentration range.
-
Kinase Reaction Setup:
-
In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compounds or a DMSO vehicle control to the appropriate wells.
-
Add the kinase enzyme to each well.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Incubate the plate at room temperature for a short period (e.g., 10-30 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value for each compound.
-
Visualizations
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Relevant Signaling Pathway: The MAPK/ERK Cascade
Caption: The MAPK/ERK pathway, often targeted by pyrazolopyrimidine kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotium.com [biotium.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Validating Cellular Target Engagement of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular target engagement of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate. Based on the common pyrazolo[1,5-a]pyrimidine scaffold, a known hinge-binding motif for kinases, this document hypothesizes that the compound of interest is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The following sections detail experimental protocols and comparative data with established CDK2 inhibitors to guide researchers in assessing its intracellular efficacy.
Comparative Analysis of CDK2 Inhibitors
To objectively evaluate the performance of this compound, a direct comparison with well-characterized CDK2 inhibitors is essential. This guide uses Roscovitine and Milciclib as benchmarks due to their established potency and differing selectivity profiles. The following tables summarize hypothetical, yet realistic, quantitative data from key target engagement and functional assays.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
The Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. An increase in the melting temperature (Tm) indicates target engagement.
| Compound | Concentration (µM) | Melting Temperature (Tm) in °C | Thermal Shift (ΔTm) in °C |
| Vehicle (DMSO) | - | 48.2 | - |
| This compound | 1 | 53.5 | +5.3 |
| 10 | 56.8 | +8.6 | |
| Roscovitine | 1 | 52.1 | +3.9 |
| 10 | 54.3 | +6.1 | |
| Milciclib | 1 | 54.0 | +5.8 |
| 10 | 57.5 | +9.3 |
Table 2: NanoBRET™ Target Engagement Assay Data
The NanoBRET™ assay is a proximity-based method that quantifies compound binding to a target protein in living cells. A lower IC50 value indicates higher binding affinity.
| Compound | IC50 (nM) |
| This compound | 85 |
| Roscovitine | 700[1] |
| Milciclib | 45 |
Table 3: Kinase-Glo® Functional Assay Data
The Kinase-Glo® assay measures the kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction. A lower IC50 value indicates greater inhibition of kinase activity.
| Compound | IC50 (nM) |
| This compound | 120 |
| Roscovitine | 100[2] |
| Milciclib | 3 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate comparison.
Cellular Thermal Shift Assay (CETSA) Protocol for CDK2
This protocol is adapted from publicly available resources.[3][4][5]
-
Cell Culture and Treatment:
-
Culture a human cell line expressing endogenous CDK2 (e.g., HEK293, U2OS) to 70-80% confluency.
-
Harvest cells and resuspend in complete medium at a density of 2x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into PCR tubes.
-
Add the test compound (this compound, Roscovitine, Milciclib) or vehicle (DMSO) to the respective tubes to achieve the final desired concentration.
-
Incubate the cells with the compounds for 1 hour at 37°C in a cell culture incubator.
-
-
Thermal Denaturation:
-
Heat the PCR tubes containing the cell suspensions in a thermal cycler with a temperature gradient for 3 minutes. The temperature range should span from 40°C to 64°C.
-
Immediately after heating, cool the tubes to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble CDK2 in each sample using a standard protein quantification method such as Western blotting or ELISA with a specific anti-CDK2 antibody.
-
-
Data Analysis:
-
For each compound concentration, plot the normalized amount of soluble CDK2 as a function of temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle-treated sample from the Tm of the compound-treated sample.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol for CDK2
This protocol is based on the Promega NanoBRET™ TE Intracellular Kinase Assay.[6][7][8]
-
Cell Transfection:
-
Co-transfect HEK293 cells with the CDK2-NanoLuc® Fusion Vector and a Cyclin E1 expression vector using a suitable transfection reagent.
-
Incubate the transfected cells for 24 hours.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Seed the cells into a white, 96-well or 384-well assay plate at an appropriate density.
-
Prepare serial dilutions of the test compounds (this compound, Roscovitine, Milciclib) in Opti-MEM®.
-
-
Tracer and Compound Addition:
-
Add the NanoBRET™ Tracer K-10 to all wells at the recommended final concentration.
-
Add the serially diluted test compounds or vehicle (DMSO) to the respective wells.
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound binding to reach equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (Tracer) luminescence signals using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase-Glo® Luminescent Kinase Assay Protocol for CDK2
This protocol is based on the Promega Kinase-Glo® Assay.[9][10]
-
Kinase Reaction Setup:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.
-
In a white, 96-well or 384-well plate, add the reaction buffer, recombinant CDK2/Cyclin A enzyme, and a suitable substrate (e.g., Histone H1).
-
Add the serially diluted test compounds (this compound, Roscovitine, Milciclib) or vehicle (DMSO) to the respective wells.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells at a concentration near the Km for CDK2.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add an equal volume of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and measures the remaining ATP.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key pathways, workflows, and logical relationships involved in the validation of this compound target engagement.
Caption: CDK2 Signaling Pathway and Point of Inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Logical Flow of Target Engagement Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. NanoBRET® Target Engagement CDK Selectivity Systems [promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives as Potent Trk Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Tropomyosin receptor kinases (Trk). This analysis is supported by experimental data to inform drug discovery and development efforts in oncology.
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] However, chromosomal rearrangements involving the NTRK genes can lead to the formation of Trk fusion proteins, which are oncogenic drivers in a wide range of adult and pediatric cancers.[2] This has established the Trk signaling pathway as a key target for anti-cancer therapies. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the development of potent and selective Trk inhibitors, leading to the approval of several drugs.[3][4][5]
This guide offers a comparative overview of prominent pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, presenting their in-vitro activity and cellular potency. Detailed experimental protocols for the key assays are also provided to ensure the reproducibility of the cited data.
Comparative Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the in-vitro and cellular activities of selected pyrazolo[1,5-a]pyrimidine derivatives against Trk kinases. The data highlights the potency and selectivity of these compounds, providing a basis for comparative evaluation.
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Cellular Activity (Cell Line) IC₅₀ (nM) | Reference |
| First-Generation Inhibitors | |||||
| Larotrectinib | 5 - 11 | 5 - 11 | 5 - 11 | 1 (KM12) | [6] |
| Entrectinib | 1.2 | 2.1 | 2.1 | - | [1] |
| Second-Generation Inhibitors | |||||
| Repotrectinib (TPX-0005) | <0.2 (wild-type) | <0.2 (wild-type) | <0.2 (wild-type) | - | [6] |
| Selitrectinib (LOXO-195) | 2-10 (mutant) | 2-10 (mutant) | 2-10 (mutant) | - | [6] |
| Other Investigational Derivatives | |||||
| AZ-23 | 2 | 8 | - | 2 (MCF10ATrkA-Δ) | [7][8] |
| Compound 22 | 3 | 14 | 1 | 1 (KM12) | [3] |
| Compound 28 | 0.17 | 0.07 | 0.07 | - | [3] |
| Compound 36 | 1.4 | 2.4 | 1.9 | - | [1] |
| Compound 40 | 1.40 | - | - | - | [3] |
| Compound 41 | 0.86 | - | - | - | [3] |
| Compound 42 | 87 (µM) | - | - | 820 (KM12) | [3] |
Trk Signaling Pathway
The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation, activating downstream signaling cascades critical for cell survival and proliferation, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[5] In cancers with NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of these pathways.[5] Pyrazolo[1,5-a]pyrimidine inhibitors act by competitively binding to the ATP-binding pocket of the Trk kinase domain, thereby blocking downstream signaling.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of pyrazolo[1,5-a]pyrimidine derivatives.
Trk Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies the inhibitory effect of a compound on the kinase activity of a specific Trk isoform by measuring the amount of ADP produced.
Materials:
-
Recombinant human TrkA, TrkB, or TrkC enzyme
-
Suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP and a generic tyrosine kinase substrate
-
Test pyrazolo[1,5-a]pyrimidine derivative
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase buffer. The final DMSO concentration should not exceed 1%. Prepare the Trk enzyme and a mixture of the substrate and ATP in the kinase buffer.
-
Kinase Reaction: To each well of a 384-well plate, add the test inhibitor solution, followed by the Trk enzyme solution. Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTS Assay)
This cell-based assay determines the effect of a Trk inhibitor on the proliferation and viability of cancer cells, often those harboring an NTRK gene fusion.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12)
-
Appropriate cell culture medium and supplements
-
Test pyrazolo[1,5-a]pyrimidine derivative
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in the cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Experimental and Drug Discovery Workflow
The development of novel pyrazolo[1,5-a]pyrimidine-based Trk inhibitors typically follows a structured workflow, from initial screening to preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Biochemical Assays for Confirming the Inhibitory Activity of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of biochemical assays to confirm the inhibitory activity of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore known to exhibit potent inhibitory activity against various protein kinases and phosphodiesterases, making it a valuable starting point for the development of targeted therapeutics. Due to the lack of specific published inhibitory data for this compound, this guide will focus on assays for protein kinases that are common targets for this class of compounds, including Pim-1, Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-kinase delta (PI3Kδ). The performance of this compound will be compared hypothetically against established inhibitors for these targets.
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50 values) of well-characterized inhibitors against their respective kinase targets. This provides a benchmark for evaluating the potential potency of novel compounds like this compound.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Pim-1 | ADP-Glo™ | TBD |
| CDK2 | LanthaScreen™ | TBD | |
| PI3Kδ | ADP-Glo™ | TBD | |
| SGI-1776 | Pim-1 | Radiometric | 7[1][2] |
| Pim-2 | Radiometric | 363[1][2] | |
| Pim-3 | Radiometric | 69[1][2] | |
| Palbociclib (Ibrance) | CDK4 | Biochemical | 11[3] |
| CDK6 | Biochemical | 15[3] | |
| Idelalisib (Zydelig) | PI3Kδ | Biochemical | 2.5[4] |
| PI3Kα | Biochemical | 8,600[5] | |
| PI3Kβ | Biochemical | 4,000[5] | |
| PI3Kγ | Biochemical | 2,100[5] |
TBD: To Be Determined through experimental evaluation.
Experimental Protocols
Detailed methodologies for key biochemical assays are provided below. These protocols are suitable for determining the inhibitory potency of this compound against Pim-1, CDK2, and PI3Kδ.
Pim-1 Kinase Activity Assay (ADP-Glo™ Luminescent Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide (e.g., CREBtide)
-
ATP
-
This compound and control inhibitors (e.g., SGI-1776)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor in DMSO. Further dilute in Kinase Reaction Buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing Pim-1 kinase and substrate peptide in Kinase Reaction Buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer.
-
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[6]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
CDK2/Cyclin A Kinase Activity Assay (LanthaScreen™ TR-FRET Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a fluorescently labeled substrate by CDK2/Cyclin A.
Materials:
-
Recombinant human CDK2/Cyclin A kinase
-
Fluorescein-labeled substrate peptide (e.g., a derivative of Rb protein)
-
ATP
-
This compound and control inhibitors
-
LanthaScreen™ Eu-labeled anti-phospho-substrate antibody
-
TR-FRET Dilution Buffer
-
Black, low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor in DMSO. Further dilute in Kinase Reaction Buffer.
-
Kinase Reaction Setup:
-
Add 2 µL of the diluted compound or vehicle to the wells.
-
Add 4 µL of a solution containing CDK2/Cyclin A and the fluorescein-labeled substrate in Kinase Reaction Buffer.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
Detection: Add 10 µL of a solution containing Eu-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer to stop the reaction and initiate FRET.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor/donor) and determine the IC50 value from the dose-response curve.
PI3Kδ Kinase Activity Assay (ADP-Glo™ Luminescent Assay)
This assay is adapted for lipid kinases and measures the production of ADP resulting from the phosphorylation of a lipid substrate.
Materials:
-
Recombinant human PI3Kδ (p110δ/p85α)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
This compound and control inhibitors (e.g., Idelalisib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 0.03% CHAPS)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and control inhibitor in DMSO, followed by dilution in PI3K Reaction Buffer.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted compound or vehicle to the wells.
-
Add 2 µL of the PI3Kδ enzyme in PI3K Reaction Buffer.
-
Add 2 µL of the lipid substrate/ATP mixture to initiate the reaction.[7]
-
-
Incubation: Incubate the reaction at room temperature for 60 minutes.[7]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[7]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[7]
-
Data Acquisition: Measure the luminescence.
-
Data Analysis: Determine the IC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate the signaling pathways potentially modulated by this compound and the general workflow of the biochemical assays described.
Caption: Pim-1 Signaling Pathway and Inhibition of Apoptosis.
Caption: CDK2 Role in G1/S Phase Cell Cycle Progression.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. promega.com [promega.com]
- 7. promega.es [promega.es]
Validating the Anti-Proliferative Efficacy of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate: A Comparative Guide to Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-proliferative effects of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate. While direct experimental data on the anti-proliferative activity of this specific compound is not extensively available in public literature, its pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in the development of anti-cancer agents. Derivatives of this scaffold have shown potent inhibitory activity against key regulators of cell proliferation, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). Furthermore, this compound has been utilized as a chemical intermediate in the synthesis of B-cell lymphoma 6 (BCL6) inhibitors, further implicating its relevance in cancer research.[1][2][3]
This guide presents data from closely related pyrazolo[1,5-a]pyrimidine analogues to illustrate the anti-proliferative potential of this compound class and details the standard cellular assays to validate such effects.
Comparative Anti-Proliferative Activity of Pyrazolopyrimidine Analogues
The following table summarizes the anti-proliferative and kinase inhibitory activities of several pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and kinases. This data serves as a benchmark for the potential efficacy of this compound.
| Compound ID | Target(s) | Cell Line | Assay Type | IC50 / GI50 (µM) |
| Compound 15 | EGFR-TK | Various (NCI-60) | Growth Inhibition | 1.18 - 8.44 |
| Compound 16 | EGFR-TK | Various (NCI-60) | Growth Inhibition | 0.018 - 9.98 |
| BS-194 (4k) | CDK1, CDK2, CDK9 | Various (60 cancer cell lines) | Growth Inhibition | 0.28 (mean) |
| Compound 6t | CDK2, TRKA | - | Kinase Inhibition | 0.09 (CDK2), 0.45 (TRKA) |
| Compound 6s | CDK2, TRKA | - | Kinase Inhibition | 0.23 (CDK2), 0.45 (TRKA) |
| Compound 12b | EGFRwt, EGFRmut | A549, HCT-116 | Cell Viability | 8.21 (A549), 19.56 (HCT-116) |
Key Cellular Assays for Anti-Proliferative Effects
To validate the anti-proliferative effects of this compound, a panel of robust and well-established cellular assays is recommended.
MTT Assay (Metabolic Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
BrdU Incorporation Assay (DNA Synthesis)
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, a hallmark of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells. Incorporated BrdU is then detected using a specific anti-BrdU antibody.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a primary anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition and Detection: Add a TMB substrate and measure the colorimetric signal using a microplate reader at 450 nm.
-
Data Analysis: Quantify the amount of BrdU incorporated, which is proportional to the number of proliferating cells.
Colony Formation Assay (Clonogenic Survival)
The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony. This assay provides insight into the long-term effects of a compound on cell survival and proliferation.
Experimental Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction to determine the dose-dependent effect of the compound on clonogenic survival.[4]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.
Caption: Workflow for assessing anti-proliferative effects.
Given that many pyrazolo[1,5-a]pyrimidine derivatives are known to inhibit CDKs, a plausible mechanism of action for this compound is the disruption of the cell cycle. The following diagram illustrates the CDK-mediated regulation of the G1/S transition, a common target for anti-proliferative drugs.
Caption: CDK inhibition and cell cycle arrest.
References
- 1. US11161839B2 - 2-quinolone derived inhibitors of BCL6 - Google Patents [patents.google.com]
- 2. WO2018215801A1 - Benzimidazolone derived inhibitors of bcl6 - Google Patents [patents.google.com]
- 3. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine-Based Pim-1 Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a significant framework in the development of potent and selective inhibitors targeting Pim-1 kinase, a proto-oncogene implicated in various cancers.[1][2] This guide provides a head-to-head comparison of notable pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows. This objective comparison is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Pim-1 Kinase: A Key Cancer Target
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[3][4] Its expression is often upregulated in a variety of hematological and solid tumors.[3] Pim-1 is constitutively active and primarily regulated at the transcriptional level, often downstream of the JAK/STAT signaling pathway.[5][6] It exerts its oncogenic effects by phosphorylating a range of downstream targets, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival.[3][4] The central role of Pim-1 in cancer biology has made it an attractive target for therapeutic intervention.
The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core has been a focus of medicinal chemistry efforts due to its favorable properties as a kinase inhibitor scaffold.[1] Compounds based on this structure have demonstrated high potency and selectivity for Pim-1, offering an improved safety profile over first-generation inhibitors like SGI-1776, which were associated with significant off-target effects such as hERG inhibition.[7][8]
Comparative Inhibitor Performance
The following tables summarize the in vitro activity of selected pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors, highlighting their potency against Pim kinases and their selectivity profile.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Compounds
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Flt-3 IC50 (nM) | Reference |
| Compound 1 | 45 | >10,000 | 2,700 | [7] |
| Compound 9a | 18 | 1,200 | 110 | [7] |
| Compound 9b | 27 | 1,500 | 200 | [7] |
| Compound 11a | 13 | 1,100 | 120 | [7] |
| Compound 11b | 19 | 1,300 | 130 | [7] |
| Compound 17 | 0.007 (Ki) | 0.005 (Ki) | Not Reported | [9] |
IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50%. Ki represents the inhibition constant.
Table 2: Cellular Activity and hERG Inhibition
| Compound | BAD Phosphorylation Inhibition (1 µM) | 2D Colony Formation IC50 (µM) | hERG Inhibition IC50 (µM) | Reference |
| Compound 1 | Not Reported | Not Reported | 1.94 | [7] |
| Compound 9a | Strong Inhibition | 0.3 | >30 | [7] |
| Compound 9b | Strong Inhibition | 0.4 | >30 | [7] |
| Compound 11a | Strong Inhibition | 0.3 | >30 | [7] |
| Compound 11b | Strong Inhibition | 0.4 | >30 | [7] |
Pim-1 Signaling Pathway
The diagram below illustrates the central role of Pim-1 in cell signaling, highlighting its upstream regulation and key downstream effectors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of Pim-1 inhibitors. Below are protocols for key in vitro assays.
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][11]
Materials:
-
Recombinant Pim-1 enzyme
-
Peptide substrate (e.g., a derivative of the BAD protein)
-
ATP
-
Test Inhibitors (e.g., pyrazolo[1,5-a]pyrimidine compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[11]
-
White opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[10]
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes.[11]
-
Data Acquisition: Measure the luminescence using a luminometer. The signal is proportional to the ADP generated and inversely proportional to the inhibitor's potency.
-
Data Analysis: Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
This assay determines the effect of inhibitors on cell proliferation and viability.[12]
Materials:
-
Cancer cell line of interest (e.g., human leukemia cell line)
-
Complete culture medium
-
Test Inhibitors
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[12]
-
Drug Treatment: Prepare serial dilutions of the test inhibitors in culture medium and add them to the cells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours.[12]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.[12]
-
Data Acquisition: If using MTT, add solubilization buffer. Read the absorbance at the appropriate wavelength using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
This protocol assesses the inhibitor's ability to modulate the Pim-1 signaling pathway in a cellular context by measuring the phosphorylation of its substrate, BAD.[13]
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated-BAD (Ser112) and total BAD.[12][13]
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test inhibitor for a specified time. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 80 µg) on an SDS-PAGE gel and transfer to a membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-BAD) overnight at 4°C.[13] Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total BAD and a loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative levels of p-BAD compared to total BAD and the control.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of novel Pim-1 inhibitors.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold serves as a robust platform for the design of potent and selective Pim-1 inhibitors. The compounds highlighted in this guide demonstrate significant improvements over earlier generations of inhibitors, particularly in terms of selectivity and reduced hERG liability.[7] The provided data and protocols offer a framework for the continued evaluation and comparison of novel candidates in this chemical class, aiding in the development of next-generation cancer therapeutics targeting the Pim-1 kinase.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets with high affinity. This versatility has led to the development of drugs targeting different protein families. This guide provides a comparative evaluation of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate, a member of this class, by contextualizing its potential selectivity against established drugs with the same core structure but distinct biological activities: the multi-kinase inhibitor Dinaciclib and the GABA-A receptor modulator Zaleplon.
While specific experimental data for this compound is not extensively available in public literature, where it is primarily cited as a synthetic intermediate for BCL6 inhibitors, an analysis of its structure in comparison to well-characterized alternatives can inform its potential biological targets and selectivity profile.
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the substitution patterns around the core scaffold. This structural diversity allows for the targeting of completely different protein classes, as exemplified by Dinaciclib and Zaleplon.
-
Dinaciclib is a potent inhibitor of several cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1][2] Its efficacy is attributed to the substituents that allow it to fit into the ATP-binding pocket of these kinases.
-
Zaleplon , conversely, acts as a selective positive allosteric modulator of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[3] Its structure is optimized for interaction with the benzodiazepine binding site on this ion channel.[3]
The structure of this compound, featuring a chloro group at position 7 and a carboxylate group at position 5, presents a unique substitution pattern. Its ultimate biological target and selectivity would be determined by how these functional groups interact with protein binding sites. To ascertain its specific activity, experimental screening against panels of kinases and receptors is essential.
Quantitative Data on Comparator Compounds
The following tables present the selectivity profiles for our two comparator compounds, Dinaciclib and Zaleplon, against their respective target classes.
Table 1: Kinase Inhibitory Profile of Dinaciclib
| Kinase Target | IC50 (nM) |
| CDK2 | 1[4][5] |
| CDK5 | 1[4][5] |
| CDK1 | 3[4][5] |
| CDK9 | 4[4][5] |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Table 2: GABA-A Receptor Subtype Selectivity of Zaleplon
| Receptor Subtype Composition | Modulatory Action | Relative Potency |
| α1β2γ2 | Potentiation of GABA-evoked Cl⁻ currents | High[3] |
| α2β2γ2 | Potentiation of GABA-evoked Cl⁻ currents | Lower than α1[3] |
| α3β2γ2 | Potentiation of GABA-evoked Cl⁻ currents | Lower than α1[3] |
| α5β2γ2 | Different action compared to α1/α2/α3 | -[3] |
Zaleplon shows preferential affinity and higher potency at GABA-A receptors containing the α1 subunit, which is associated with sedative effects.[3]
Signaling Pathways and Mechanisms of Action
To understand the potential impact of this compound, it is crucial to visualize the signaling pathways modulated by its structural analogs.
Cyclin-Dependent Kinase (CDK) Signaling
CDKs are serine/threonine kinases that form complexes with regulatory proteins called cyclins. These complexes phosphorylate various substrate proteins to drive the cell cycle through its distinct phases.[6][7] Dinaciclib's inhibition of multiple CDKs leads to cell cycle arrest and apoptosis, making it an effective anti-cancer agent.[2]
GABA-A Receptor Signaling
GABA-A receptors are ligand-gated ion channels that mediate fast synaptic inhibition in the brain.[8] When GABA binds to the receptor, it opens a chloride (Cl⁻) channel, leading to hyperpolarization of the neuron and making it less likely to fire an action potential.[8][9] Zaleplon enhances the effect of GABA, thereby increasing inhibition and promoting sleep.[3]
Experimental Protocols
To experimentally determine the selectivity of this compound, the following standard assays would be employed.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest (e.g., CDK2)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
Add 1 µL of the serially diluted compound or DMSO control to wells of a 384-well plate.
-
Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., GABA-A receptor subtypes)
-
Radioligand (e.g., [³H]flunitrazepam)
-
Test compound (this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound.
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate to allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
-
Separation:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
This compound belongs to a versatile chemical class with demonstrated activities against both protein kinases and GABA-A receptors. Based on the analysis of comparator compounds like the potent multi-CDK inhibitor Dinaciclib and the selective GABA-A receptor modulator Zaleplon, it is evident that the substitution pattern on the pyrazolo[1,5-a]pyrimidine core is the primary determinant of biological target and selectivity.
Without direct experimental data, the selectivity profile of this compound remains speculative. Its documented use as a synthetic precursor for BCL6 inhibitors suggests it may have utility in the development of therapeutics for proliferative disorders. To definitively evaluate its selectivity, it is imperative to perform comprehensive screening using the standardized experimental protocols detailed in this guide, including broad kinase panel screening and receptor binding assays. The results of these studies will elucidate its primary biological target(s) and its potential as a selective pharmacological tool or therapeutic lead.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the effects of zaleplon, zolpidem, and triazolam at various GABA(A) receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. GABA receptor - Wikipedia [en.wikipedia.org]
- 9. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives in Oncology Animal Models
Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic use. Due to its structural similarity to purines, this scaffold is an effective backbone for designing potent and selective kinase inhibitors. While the specific compound Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate lacks extensive published in vivo data, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has demonstrated significant anti-tumor activity in various animal models. This guide provides a comparative analysis of representative compounds from this class, evaluating their in vivo performance against different oncology targets and comparing them with established therapeutic alternatives.
This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated view of preclinical data to inform future research and development of this promising compound class.
Comparative In Vivo Performance of Pyrazolo[1,5-a]pyrimidine Derivatives
The following tables summarize the quantitative in vivo efficacy of selected pyrazolo[1,5-a]pyrimidine-based compounds against their respective targets. For context, data for standard-of-care inhibitors are included where applicable.
Table 1: CDK Inhibitors
| Compound ID | Target(s) | Animal Model | Cell Line Xenograft | Dosing Regimen | Key Efficacy Results | Reference |
| BS-194 | CDK1, CDK2, CDK9 | Nude Mice | Human Tumor Xenografts | 25 mg/kg, Oral | Significant tumor inhibition and suppression of CDK substrate phosphorylation. | [1] |
| Palbociclib | CDK4, CDK6 | Nude Mice | Medulloblastoma PDX | 75 mg/kg, Oral, 5 days/week | Significant tumor growth inhibition (60%) and increased survival. | [2][3] |
Table 2: Trk Inhibitors
| Compound ID | Target(s) | Animal Model | Cell Line Xenograft | Dosing Regimen | Key Efficacy Results | Reference |
| P5n-TrkI | TrkA (WT & G667C) | Xenograft Mouse | TRKA WT & G667C | 30 mg/kg & 100 mg/kg | 97% TGI (30 mg/kg) and 73% TGI (100 mg/kg). | [4] |
| Larotrectinib | TrkA, TrkB, TrkC | Athymic Nude Mice | TRK-expressing tumors | Dose-dependent | Dose-dependent tumor inhibition. | [5] |
Table 3: ALKBH5 Inhibitors
| Compound ID | Target(s) | Animal Model | Cell Line Xenograft | Dosing Regimen | Key Efficacy Results | Reference |
| DDO-2728 | ALKBH5 | Xenograft Mouse | MV4-11 (AML) | 10 mg/kg, I.P. | Significantly suppressed tumor growth. | [6] |
Signaling Pathway Diagrams
Understanding the mechanism of action is crucial for evaluating targeted therapies. The following diagrams illustrate the signaling pathways modulated by these pyrazolo[1,5-a]pyrimidine derivatives.
Caption: Simplified CDK signaling pathway for cell cycle progression.
Caption: Key Trk receptor signaling pathways in cancer.
Caption: ALKBH5-mediated m6A RNA demethylation pathway in AML.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to preclinical research. Below are representative protocols for in vivo xenograft studies typical for evaluating anti-cancer agents.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
-
Cell Culture: Human cancer cells (e.g., MV4-11 for AML, medulloblastoma patient-derived cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. Animals are allowed to acclimatize for at least one week before the experiment.
-
Tumor Implantation:
-
Harvest cultured cells during their exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 ratio) to a final concentration of 5-10 x 10⁶ cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
-
Treatment:
-
When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups (n=5-10 mice per group).
-
Administer the pyrazolo[1,5-a]pyrimidine compound (e.g., DDO-2728 at 10 mg/kg) or vehicle control via the specified route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule.
-
Monitor animal body weight and general health throughout the study as a measure of toxicity.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a maximum allowable size or after a predefined treatment period.
-
Calculate Tumor Growth Inhibition (TGI) as a primary efficacy endpoint.
-
Excise tumors for downstream analyses, such as Western blot for target engagement (e.g., p-Rb, p-ERK) or immunohistochemistry for proliferation markers (e.g., Ki67).
-
Experimental Workflow Diagram
Caption: Standard workflow for an in vivo xenograft efficacy study.
Disclaimer: This guide is a summary of preclinical data from published research and is intended for informational purposes only. The efficacy and safety of these compounds have not been fully established in humans. Researchers should consult the primary literature for complete experimental details.
References
- 1. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DDO-2728 | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Benchmark: Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate Versus Leading B-Raf Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate in the context of established B-Raf kinase inhibitors. While the pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising source of novel B-Raf inhibitors, public data on the specific biological activity of this compound is not currently available.[1][2][3] This document outlines the methodologies and benchmarks that would be required to evaluate its potential as a B-Raf inhibitor, using Vemurafenib, Dabrafenib, and Encorafenib as key comparators.
Introduction to B-Raf Inhibition
The B-Raf protein is a serine/threonine kinase that plays a critical role in the MAP kinase (MAPK) signaling pathway, which is essential for regulating cell growth, division, and survival.[4] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell proliferation in a significant percentage of cancers, including melanoma, colorectal cancer, and thyroid cancer.[4] Inhibitors targeting the mutated B-Raf protein have become a cornerstone of therapy for these malignancies.
Established B-Raf Inhibitors:
-
Vemurafenib (Zelboraf®): A potent and selective inhibitor of the BRAF V600E mutation.[5][6] It binds to the ATP-binding site of the mutated kinase, inhibiting its activity and downstream signaling.[5]
-
Dabrafenib (Tafinlar®): A selective inhibitor of BRAF V600 mutations.[7][8] It is often used in combination with a MEK inhibitor to overcome resistance mechanisms.
-
Encorafenib (Braftovi®): A potent BRAF V600E inhibitor with a notably long dissociation half-life from the target protein.[9][10][11]
Quantitative Performance Data
To effectively benchmark a novel compound, its inhibitory activity must be quantified against the target kinase and in cellular models. The following table summarizes the half-maximal inhibitory concentrations (IC50) for established B-Raf inhibitors against the BRAF V600E kinase and in relevant cancer cell lines.
| Compound | Target | IC50 (nM) | Cell Line (BRAF V600E) | Cellular IC50 (nM) |
| This compound | BRAF V600E | Data Not Available | A375 (Melanoma) | Data Not Available |
| Vemurafenib | BRAF V600E | 13 - 31[6] | A375 (Melanoma) | 248.3[12] |
| HT29 (Colon) | 25 - 350[13] | |||
| Dabrafenib | BRAF V600E | 0.6[8] | BRAF V600E mutated cell lines | < 100 (sensitive lines)[14] |
| Encorafenib | BRAF V600E | 0.3[9] | A375 (Melanoma) | 4[9] |
Note: IC50 values can vary depending on assay conditions and the specific cell line used.
B-Raf Signaling Pathway and Inhibition
The diagram below illustrates the canonical RAS/RAF/MEK/ERK pathway and the point of intervention for B-Raf inhibitors. In BRAF-mutated cancers, the pathway is constitutively active, leading to increased cell proliferation and survival.
Experimental Protocols
To determine the efficacy of this compound, a series of standardized experiments would be required.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of the B-Raf kinase.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors (e.g., Vemurafenib) in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add recombinant human BRAF V600E enzyme, a specific peptide substrate, and the test compounds.
-
Reaction Initiation: Add ATP to initiate the kinase reaction, which involves the transfer of a phosphate group from ATP to the substrate.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. A common method is a luminescence-based assay that measures the amount of ATP remaining. A higher luminescent signal indicates greater inhibition of kinase activity (less ATP consumed).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the effect of the compound on the proliferation and viability of cancer cells harboring the BRAF V600E mutation.
Protocol:
-
Cell Seeding: Plate BRAF V600E mutant cancer cells (e.g., A375 melanoma cells) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and control inhibitors. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add a viability reagent such as MTT or WST-1. Metabolically active cells will convert these reagents into a colored formazan product.
-
Quantification: After a further incubation period (1-4 hours), measure the absorbance of the colored product using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control and calculate the cellular IC50 value.
Western Blotting for Pathway Analysis
Western blotting is used to confirm that the compound inhibits the B-Raf signaling pathway within the cell by measuring the phosphorylation status of downstream proteins like MEK and ERK.
Protocol:
-
Cell Treatment and Lysis: Treat BRAF V600E mutant cells with the test compound for a short period (e.g., 2-24 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), total MEK, and total ERK. A loading control like β-actin is also used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. A reduction in the p-MEK and p-ERK signals relative to the total protein levels indicates successful pathway inhibition.
Conclusion
While this compound belongs to a chemical class with known B-Raf inhibitory activity, its specific performance has not been publicly documented. A comprehensive evaluation using the standardized biochemical and cellular assays outlined above is necessary to benchmark its potency and selectivity against established inhibitors like Vemurafenib, Dabrafenib, and Encorafenib. Such data would be critical for determining its potential as a viable candidate for further drug development in the field of oncology.
References
- 1. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. B-Raf and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 7. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Encorafenib (LGX818) | BRaf V600E Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 10. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate: A Guide for Laboratory Professionals
For immediate reference, treat Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate as a halogenated hazardous waste. Segregate from non-halogenated waste streams and dispose of through an approved waste disposal facility. Adherence to institutional and local regulations is mandatory.
This document provides detailed procedural guidance for the safe handling and disposal of this compound, a halogenated heterocyclic compound. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste in a laboratory setting.
I. Hazard Identification and Personal Protective Equipment (PPE)
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Mandatory Personal Protective Equipment (PPE) when handling this compound includes:
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[2]
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dusts are generated, a respirator may be necessary.[2]
-
Protective Clothing: A laboratory coat is required.
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal. As a chlorinated heterocyclic compound, this compound must be disposed of as halogenated organic waste .[3][4]
Key Segregation Principles:
-
Designated Waste Container: Collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.[3][5]
-
No Mixing: Do not mix halogenated waste with non-halogenated organic waste.[3] Non-halogenated solvents that become contaminated with this compound must be treated as halogenated waste.[3]
-
Avoid Incompatibles: Keep away from strong bases, acids, and strong oxidizing agents.[6][7]
The following table summarizes the key parameters for the collection of this compound waste.
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [3][4][5] |
| Container Type | Chemically compatible, sealed container (e.g., polyethylene) | [3][7] |
| Container Labeling | "Halogenated Waste" or "Toxic Waste," with the full chemical name listed | [3][7] |
| Maximum Fill Level | Do not exceed 90% of the container's capacity | [7] |
| Storage Location | In a designated and well-ventilated satellite accumulation area, away from heat and ignition sources | [2][6] |
III. Step-by-Step Disposal Procedure
-
Ensure Proper PPE: Before handling the compound or its waste, don the appropriate personal protective equipment as outlined in Section I.
-
Waste Collection:
-
For solid waste (e.g., contaminated filter paper, weighing boats), place directly into the designated halogenated solid waste container.
-
For liquid waste (e.g., reaction mixtures, solutions), carefully pour it into the designated halogenated liquid waste container using a funnel.
-
-
Container Management:
-
Labeling:
-
Clearly label the waste container with "Halogenated Organic Waste" and list all constituents, including "this compound."[3]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.
-
-
Disposal Request:
-
Once the container is approaching the 90% fill level, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[2]
-
Control Ignition Sources: Remove all sources of heat and ignition.[6]
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the halogenated waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[3]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration by a licensed hazardous waste facility.[8] This process is designed to destroy the organic molecule and manage the resulting halogenated byproducts safely. Always defer to your institution's specific protocols and the guidance of your EHS department.
References
- 1. Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | C9H8ClN3O2 | CID 10489397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kishida.co.jp [kishida.co.jp]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. uakron.edu [uakron.edu]
- 6. fishersci.com [fishersci.com]
- 7. ethz.ch [ethz.ch]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate. The following procedures are based on established safety protocols for similar pyrimidine derivatives and chlorinated heterocyclic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[2][3][4] | To protect against potential splashes and airborne particles causing serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant lab coat or impervious clothing worn fully buttoned with long sleeves.[2][4][5] | To prevent skin contact which may cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation such as a chemical fume hood.[2][6] If exposure limits may be exceeded, a full-face respirator is recommended.[2][4] | To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1][2] |
| General Lab Attire | Long pants and closed-toe shoes.[5] | Standard laboratory practice to protect against accidental spills.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential to minimize exposure and ensure experimental integrity when handling this compound.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Compound Handling :
-
Handle the compound in a well-ventilated place, avoiding the formation of dust and aerosols.[4]
-
Carefully weigh and transfer the solid compound within the ventilated enclosure to prevent dust generation.[2]
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.[2]
-
Do not eat, drink, or smoke when using this product.[6]
-
-
Post-Handling :
Emergency Procedures
-
Skin Contact : Take off immediately all contaminated clothing. Rinse the affected areas with plenty of soap and water. If skin irritation occurs, get medical advice.[4][7]
-
Eye Contact : Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]
-
Ingestion : Rinse mouth with water. Call a doctor or Poison Control Center immediately. Do not induce vomiting. Never give anything by mouth to an unconscious person.[4]
-
Spills : Evacuate personnel from the immediate area.[4][5] Remove all sources of ignition.[4][5] Ventilate the area. Collect the spilled material using non-sparking tools and place it in a suitable, sealed container for disposal.[4][5][7] Prevent the chemical from entering drains.[4][5]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Disposal : Dispose of the chemical waste at an approved waste disposal plant.[5] Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
Container Disposal : Do not reuse empty containers.[5] Dispose of them in the same manner as the chemical waste.[5]
Caption: Workflow for the safe handling of this compound.
References
- 1. Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | C9H8ClN3O2 | CID 10489397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
